molecular formula C24H21NO4 B594402 (S)-Fmoc-alpha-methyl-phenylglycine CAS No. 881921-11-5

(S)-Fmoc-alpha-methyl-phenylglycine

Cat. No.: B594402
CAS No.: 881921-11-5
M. Wt: 387.435
InChI Key: BGAVVPDORCZLJU-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Fmoc-alpha-methyl-phenylglycine, also known as this compound, is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVVPDORCZLJU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-α-Me-Phg-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-α-Fmoc-α-methyl-L-phenylglycine (Fmoc-α-Me-Phg-OH). We will explore its fundamental chemical properties, the profound structural implications of α-methylation in peptide design, and provide field-proven protocols for its successful incorporation into synthetic peptides.

Core Concepts: Physicochemical Profile and Structure

Fmoc-α-Me-Phg-OH is a non-proteinogenic amino acid derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its defining feature is the substitution of the α-hydrogen with a methyl group, creating a sterically hindered, quaternary α-carbon. This modification is not merely an incremental change but a strategic tool for modulating peptide conformation and stability.

Chemical and Physical Properties

A summary of the key physicochemical properties for (S)-Fmoc-α-methyl-phenylglycine is presented below. For context, data for its non-methylated counterpart, Fmoc-Phg-OH, is included to highlight the impact of the α-methyl group.

Property(S)-Fmoc-α-Me-Phg-OH(S)-Fmoc-Phg-OH
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid[1](2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid[2]
Molecular Formula C₂₄H₂₁NO₄[1]C₂₃H₁₉NO₄[2]
Molecular Weight 387.4 g/mol [1]373.4 g/mol [2]
Canonical SMILES CC(C(=O)O)(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Appearance Typically a white to off-white solidWhite solid[3]
Primary Application Fmoc Solid-Phase Peptide Synthesis[3]Fmoc Solid-Phase Peptide Synthesis[3]
Structural Anatomy

The structure of Fmoc-α-Me-Phg-OH is composed of three key moieties that dictate its function in peptide synthesis. The diagram below illustrates this architecture.

cluster_fmoc Fmoc Group (Base-Labile Amine Protection) cluster_core α,α-Disubstituted Core cluster_carboxyl Carboxyl Group (Activation Site) Fmoc Fmoc alphaC Quaternary α-Carbon Fmoc->alphaC N-Cα Bond Me α-Methyl Group alphaC->Me Steric Constraint Phg Phenyl Side Chain alphaC->Phg COOH Carboxylic Acid alphaC->COOH Cα-C' Bond

Caption: Key functional components of the Fmoc-α-Me-Phg-OH molecule.

The Scientific Rationale: α-Methylation as a Tool in Peptide Design

The introduction of an α-methyl group is a powerful and widely used strategy in medicinal chemistry to overcome the inherent weaknesses of natural peptides as drug candidates, namely their conformational flexibility and susceptibility to enzymatic degradation.[4]

Imposing Conformational Rigidity

In a standard polypeptide chain, rotation can occur around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. The allowable φ/ψ angles for a given residue are visualized on a Ramachandran plot. For most L-amino acids, a wide range of conformations (e.g., α-helix, β-sheet) is accessible.

The substitution of the α-hydrogen with a bulkier methyl group introduces significant steric hindrance, which severely restricts the permissible φ and ψ torsional angles.[5] This constraint effectively locks the peptide backbone into a more defined, rigid conformation, often favoring the adoption of helical secondary structures like the 3₁₀-helix or the α-helix.[5] This pre-organization can enhance binding affinity to a target receptor by reducing the entropic penalty of binding.

G cluster_standard Standard Amino Acid (e.g., Phg) cluster_methylated α-Methylated Amino Acid (α-Me-Phg) Standard Flexible Backbone (Wide range of φ/ψ angles) Beta β-Sheet Standard->Beta Alpha α-Helix Standard->Alpha Other Other Conformations Standard->Other Methylated Restricted Backbone (Narrow range of φ/ψ angles) Helix Helical Structures Favored Methylated->Helix

Caption: Conformational possibilities of standard vs. α-methylated amino acids.

Enhancing Proteolytic Stability

Proteases, the enzymes responsible for peptide degradation, have active sites evolved to recognize and cleave peptide bonds of natural L-amino acids. The presence of a quaternary α-carbon in residues like α-Me-Phg disrupts the required substrate geometry for many proteases. This steric shield effectively prevents the enzyme from accessing and hydrolyzing the adjacent peptide bonds, thereby significantly increasing the peptide's in vivo half-life.[4]

Synthesis and Availability

While end-users will typically purchase this reagent, understanding its synthesis provides valuable context. The most common laboratory-scale synthesis involves the N-protection of the parent amino acid, α-methyl-L-phenylglycine. A standard procedure involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an aqueous basic solution, such as 10% sodium carbonate in a dioxane/water mixture.[6] The product is then isolated by acidification, precipitation, and filtration. More complex, multi-step syntheses from precursors like L-tyrosine or via organozinc chemistry have also been developed for generating diverse substituted phenylalanines.[7]

Proven Methodologies for Application in Fmoc-SPPS

The successful incorporation of Fmoc-α-Me-Phg-OH into a peptide sequence is non-trivial due to its steric bulk. Standard coupling protocols often result in low yields or failed incorporation. The following protocol outlines a robust methodology optimized for such challenging residues.

The Challenge: Steric Hindrance at the Coupling Site

During the coupling step of SPPS, the activated carboxyl group of the incoming amino acid must be accessible to the free N-terminal amine of the resin-bound peptide. The quaternary α-carbon of Fmoc-α-Me-Phg-OH, flanked by a phenyl ring and a methyl group, creates a sterically crowded environment that severely slows down the rate of this bimolecular reaction. Consequently, standard coupling reagents like HBTU or TBTU are often insufficient to drive the reaction to completion in a reasonable timeframe.[8]

Recommended Protocol for Incorporation

This protocol assumes a standard Fmoc-SPPS workflow.[9][10] The critical modifications are in the coupling step.

Materials:

  • Peptide synthesis resin with a free N-terminal amine.

  • Fmoc-α-Me-Phg-OH.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent high-potency phosphonium/uronium salt.[8]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

Step-by-Step Workflow:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to synthesis.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[8]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) should be performed to confirm the presence of the free primary amine.

  • Critical Step: Coupling of Fmoc-α-Me-Phg-OH

    • Prepare Activation Solution (in a separate vessel):

      • Dissolve Fmoc-α-Me-Phg-OH (3-4 equivalents relative to resin loading) and HATU (3-4 eq.) in a minimal volume of DMF.

      • Add DIPEA (6-8 eq.) to the solution.

    • Pre-activation: Allow the activation mixture to stand for 2-5 minutes. The solution will typically change color.

    • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.

    • Reaction Time: Agitate the reaction vessel for a minimum of 2-4 hours at room temperature. For particularly difficult sequences, extended coupling times (overnight) or elevated temperatures (e.g., 45°C) may be necessary.[11]

  • Monitoring and Potential Double Coupling:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test. If the test is positive (indicating incomplete reaction), drain the reaction solution and repeat the entire coupling step (Step 3) with a fresh solution of activated Fmoc-α-Me-Phg-OH. This is known as "double coupling."

  • Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next cycle.

SPPS_Workflow Start Start: Peptidyl-Resin with Free Amine Prepare Prepare Activation Cocktail: 1. Fmoc-α-Me-Phg-OH (3-4 eq) 2. HATU (3-4 eq) 3. DIPEA (6-8 eq) in DMF Start->Prepare Preactivate Pre-activate for 2-5 min Prepare->Preactivate Couple Add to Resin Couple for 2-4 hours (or longer) Preactivate->Couple Monitor Monitoring: Kaiser Test Couple->Monitor Monitor->Couple Test Positive (Double Couple) Wash Thorough Washing (DMF, DCM) Monitor->Wash Test Negative (Complete) Next Proceed to Next Cycle (Deprotection) Wash->Next

Caption: Recommended SPPS workflow for incorporating sterically hindered Fmoc-α-Me-Phg-OH.

Conclusion

Fmoc-α-Me-Phg-OH is a highly valuable building block for the synthesis of peptidomimetics and therapeutic peptides. Its α-methyl group provides a scientifically grounded method for introducing conformational rigidity and enhancing resistance to enzymatic breakdown.[4][5] While its incorporation via SPPS presents challenges due to steric hindrance, these can be reliably overcome by employing high-potency coupling reagents like HATU, extending reaction times, and implementing rigorous monitoring.[8] The strategic use of this and other α,α-disubstituted amino acids is a cornerstone of modern drug design, enabling the transformation of labile peptides into robust drug candidates.

References

  • ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Available from: [Link]

  • Cambridge University Press. (n.d.). Conformations of amino acids and peptides. Cambridge University Press. Available from: [Link]

  • PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available from: [Link]

  • PubChem. (n.d.). Fmoc-alpha-Me-Phe-OH. National Center for Biotechnology Information. Available from: [Link]

  • Aapptec Peptides. (n.d.). Fmoc-alpha-Me-Phe(2-F)-OH [1172127-44-4]. Aapptec. Available from: [Link]

  • PubChem. (n.d.). (S)-Fmoc-alpha-methyl-phenylglycine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). Fmoc-Phg-OH. National Center for Biotechnology Information. Available from: [Link]

  • Aapptec Peptides. (n.d.). Fmoc-alpha-Me-Phe-OH [135944-05-7]. Aapptec. Available from: [Link]

  • ResearchGate. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. PMC. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Springer Nature. Available from: [Link]

  • ResearchGate. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Available from: [Link]

  • ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available from: [Link]

  • Peptides. (n.d.). Green Chemistry - In situ Fmoc removal. Peptides. Available from: [Link]

Sources

Harnessing Conformational Rigidity: A Guide to Non-proteinogenic α,α-Disubstituted Amino Acids in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptides with enhanced therapeutic properties—including improved stability, receptor affinity, and cell permeability—is a cornerstone of modern drug discovery. A primary limitation of natural peptides is their conformational flexibility and susceptibility to proteolytic degradation. The incorporation of non-proteinogenic α,α-disubstituted amino acids (α,α-AAs) represents a powerful and field-proven strategy to overcome these liabilities. By replacing the α-hydrogen with a second substituent, these building blocks introduce profound steric constraints that fundamentally alter the peptide backbone, inducing stable secondary structures and shielding against enzymatic cleavage. This guide provides a comprehensive technical overview of the core principles, synthetic methodologies, and practical applications of α,α-AAs in peptide science. We will explore the causal relationships between structure and function, deliver validated experimental protocols, and present a framework for the rational design of next-generation peptide therapeutics.

The Foundational Principle: Conformational Restriction

In native peptides, the rotational freedom around the N-Cα (Φ) and Cα-C' (Ψ) bonds allows the backbone to sample a vast conformational space. This flexibility is often detrimental, leading to a significant entropic penalty upon binding to a biological target and exposure of cleavage sites to proteases. The introduction of a second substituent at the α-carbon atom creates significant steric hindrance, which severely restricts the allowable Φ and Ψ dihedral angles.[1] This is the central tenet behind the use of α,α-AAs: to reduce conformational heterogeneity and pre-organize the peptide into a bioactive conformation.

The most well-known achiral example, 2-aminoisobutyric acid (Aib), restricts its backbone conformation to the α-helical and 3(10)-helical regions of the Ramachandran plot.[2] This makes Aib a powerful helix-promoting residue.[3] More complex α,α-AAs, including cyclic variants like 1-aminocyclopentanecarboxylic acid (Ac5c), can induce not only helical but also β-turn or extended C5-conformations, depending on their structure. The choice of α,α-AA is therefore a critical design parameter for controlling the global fold of a peptide.

Ramachandran_Restriction Fig. 1: Conformational Restriction by α,α-AAs cluster_0 Typical L-Amino Acid (e.g., Alanine) cluster_1 α,α-Disubstituted AA (e.g., Aib) beta_sheet right_alpha left_alpha aib_right_alpha aib_left_alpha origin Ramachandran Plot (Schematic)

Caption: Schematic Ramachandran plot comparing the large allowed regions for L-alanine (blue) with the severely restricted regions for Aib (red).

Synthesis of α,α-Disubstituted Amino Acids: Building the Toolbox

The synthesis of α,α-AAs is challenging due to the steric hindrance of the quaternary α-carbon.[4][5] Numerous methods have been developed, each with distinct advantages regarding substrate scope, scalability, and stereochemical control.

Established Synthetic Strategies

Several classical and modern synthetic routes provide access to this valuable class of compounds. The choice of method is dictated by the desired side chains (R¹, R²) and the need for enantiopurity.

Synthetic Method Starting Materials Key Features Stereocontrol References
Strecker Synthesis Ketone, Cyanide, AmmoniaHighly versatile for a wide range of side chains.Typically racemic; asymmetric variants use chiral auxiliaries or catalysts.[6][7][8]
Phase-Transfer Catalysis (PTC) Glycine Schiff base, Alkyl halidesExcellent for asymmetric alkylation; scalable. Uses chiral PTCs.High enantioselectivity achievable with well-designed catalysts.[9][10][11]
Chiral Oxazolidinone Auxiliaries α-Amino acid, Aldehyde"Self-reproduction of chirality"; reliable diastereoselective alkylation.High diastereoselectivity controlled by the auxiliary.[12][13][14]
Ugi/Passerini Reactions Ketone, Isocyanide, Carboxylic Acid, (Amine)Multi-component reactions offering high complexity from simple precursors.Generally racemic unless chiral components are used.[15][16]
Rearrangement Reactions Allylic alcoholsNovel approaches like the Ichikawa rearrangement provide access to unique structures.Dependent on the specific rearrangement and substrates.[17]
Detailed Protocol: Asymmetric Synthesis via Phase-Transfer Catalysis

This protocol describes the enantioselective synthesis of an α-alkylated amino acid from a glycine Schiff base ester using a chiral phase-transfer catalyst, a method renowned for its operational simplicity and high efficiency.[9][10]

Objective: To synthesize an enantiomerically enriched α,α-disubstituted amino acid derivative.

Materials:

  • Glycine tert-butyl ester benzophenone imine (Substrate)

  • Benzyl bromide (Electrophile)

  • Toluene (Solvent)

  • 50% w/w Potassium hydroxide (aq) (Base)

  • (S,S)-3,4,5-Trifluorophenyl-NAS-bromide (Chiral Phase-Transfer Catalyst)

  • Diethyl ether, Saturated NH₄Cl (aq), Brine, Anhydrous MgSO₄

  • 1M HCl (aq) for hydrolysis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine Schiff base (1.0 equiv), the chiral phase-transfer catalyst (0.01 equiv), and toluene (5 mL per mmol of substrate).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Add the 50% KOH solution (5.0 equiv) followed by the dropwise addition of benzyl bromide (1.1 equiv) over 10 minutes.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

    • Causality Note: The chiral quaternary ammonium bromide catalyst transports the enolate from the aqueous/solid interface into the organic phase, where it reacts with the electrophile. The catalyst's rigid chiral structure shields one face of the enolate, directing the alkylation to occur stereoselectively.

  • Workup: Upon completion, dilute the reaction with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with saturated NH₄Cl (aq) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated Schiff base. Purify by flash column chromatography.

  • Deprotection: Dissolve the purified product in THF and add 1M HCl (aq). Stir at room temperature for 1-2 hours until the imine is fully hydrolyzed (monitored by TLC).

  • Final Isolation: Adjust the pH to ~9-10 with a suitable base and extract the aqueous layer with diethyl ether to remove benzophenone. Acidify the aqueous layer to pH ~2 with 1M HCl and concentrate to obtain the crude amino acid hydrochloride salt.

Incorporation into Peptides: Overcoming Steric Hurdles

The steric bulk that makes α,α-AAs so effective at conformational control also makes them notoriously difficult to incorporate during Solid-Phase Peptide Synthesis (SPPS).[18] The acylation of the N-terminus of an α,α-AA residue and, more significantly, the coupling of an α,α-AA to the growing peptide chain are sluggish steps that require optimized protocols.

Workflow for SPPS with α,α-AAs

Standard SPPS coupling conditions are often insufficient. Modifications are essential for achieving high coupling efficiency and preventing deletion sequences.

SPPS_Workflow cluster_workflow SPPS Cycle for α,α-AA Incorporation Start Resin-Bound Peptide (Free Amine) Coupling Coupling Step: - α,α-AA (4-5 equiv) - HATU/HCTU (3.9 equiv) - DIPEA/TMP (8 equiv) - Solvent: DMF/NMP Start->Coupling Extended_Time Extended Coupling Time (1-4 hours) Optional: Microwave Irradiation (75-90°C) Coupling->Extended_Time Double_Couple Double Coupling? (Perform second coupling if needed) Extended_Time->Double_Couple Wash Thorough Wash (DMF, DCM) Double_Couple->Wash Yes Double_Couple->Wash No Capping Optional Capping (Acetic Anhydride/DIPEA) To block unreacted amines Wash->Capping Deprotection Fmoc Deprotection (20% Piperidine in DMF) Capping->Deprotection Next_Cycle Proceed to Next Cycle or Final Cleavage Deprotection->Next_Cycle caption Fig. 2: Modified SPPS workflow for incorporating sterically hindered α,α-AAs.

Caption: Modified SPPS workflow for incorporating sterically hindered α,α-AAs, emphasizing stronger reagents and extended reaction times.

Protocol: Automated SPPS Coupling of an α,α-AA

This protocol outlines a robust method for coupling a sterically hindered α,α-AA, such as Aib, onto a resin-bound peptide using an automated synthesizer.

Objective: To achieve >99% coupling efficiency for an α,α-AA in an automated SPPS protocol.

Materials & Reagents:

  • Fmoc-Aib-OH

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-Rink Amide MBHA resin pre-loaded with the peptide sequence.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

Synthesizer Program:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (2x) to remove residual piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, pre-activate the Fmoc-Aib-OH (4.0 equiv. relative to resin loading) with HCTU (3.9 equiv.) and DIPEA (8.0 equiv.) in DMF for 5 minutes.

    • Causality Note: Uronium/aminium-based coupling reagents like HCTU or HATU are essential. They form highly reactive acyl-uronium species that can overcome the steric hindrance of the α,α-AA's carboxyl group, which is poorly activated by standard carbodiimide reagents like DIC.

  • Coupling Reaction: Add the activated coupling cocktail to the resin vessel. Allow the reaction to proceed for 2 hours at room temperature. For particularly difficult couplings, microwave irradiation at 75°C for 10-15 minutes can be employed.[19]

  • Washing: Wash the resin with DMF (3x) and DCM (2x).

  • Monitoring & Double Coupling: Perform a qualitative Kaiser test or quantitative Uv-Fmoc monitoring. If the test is positive (indicating incomplete reaction), repeat steps 4-6 (a "double couple").

  • Continuation: Once the coupling is complete (negative Kaiser test), proceed with the deprotection and coupling of the next amino acid in the sequence.

Impact on Peptide Properties: The Payoff

The primary motivation for using α,α-AAs is to engineer peptides with superior drug-like properties. The conformational rigidity they impart leads directly to two major benefits: enhanced proteolytic stability and improved biological activity.

Enhanced Proteolytic Stability

Proteases recognize and cleave peptide bonds within specific, flexible conformations. By locking the peptide backbone into a stable secondary structure (e.g., a helix), α,α-AAs make the substrate a poor fit for the enzyme's active site.[20][21] Furthermore, the steric bulk of the additional α-substituent directly shields the adjacent peptide bonds from enzymatic attack. The result is a dramatic increase in the peptide's half-life in serum or in the presence of digestive enzymes.[3][22]

Peptide Modification Relative Half-Life in Serum (t½) Key Finding References
Peptide A (Native)None1x (e.g., < 5 min)Rapidly degraded.[3][20]
Peptide A-AibSingle Aib substitution~10-50xA single α,α-AA can significantly enhance stability.[3]
Peptide B (Native)None1x (e.g., ~ 30 min)Moderate initial stability.[21][22]
Peptide B-helicalMultiple α,α-AA substitutions to enforce helicity>200xEnforcing a stable secondary structure leads to profound protease resistance.[21][22]
Modulation of Biological Activity

By reducing the entropic cost of binding and presenting side chains in an optimal orientation, α,α-AAs can significantly enhance a peptide's affinity for its target. This is particularly effective in mimicking α-helical protein-protein interaction (PPI) domains.[22] For example, "stapled" peptides, which use α,α-AAs containing olefinic side chains to form a covalent hydrocarbon bridge, are a well-established class of therapeutics that rely on this principle to stabilize their helical structure and enhance cell penetration.[23] Additionally, the introduction of these unnatural residues can improve membrane permeability, a critical factor for intracellular targets.[20][21]

Conclusion and Future Outlook

Non-proteinogenic α,α-disubstituted amino acids are an indispensable tool in modern peptide chemistry and drug development. Their ability to impose predictable and stable conformational constraints on the peptide backbone directly translates into enhanced proteolytic stability and modulated biological activity. While their synthesis and incorporation require specialized protocols to overcome steric challenges, the benefits they confer often outweigh these hurdles. As our understanding of conformational biology deepens and synthetic methods become more sophisticated, the rational design of peptides using α,α-AAs will continue to drive the discovery of novel therapeutics for a wide range of diseases, from metabolic disorders to oncology.[4][24]

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing Aib, the prototype of C alpha,alpha-disubstituted alpha-amino acids. Biochemistry, 29(28), 6747-6756. [Link]

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

  • Ding, K., & Ma, D. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(15), 2245-2247. [Link]

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed, 38368416. [Link]

  • Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]

  • Kato, T., Numa, H., Nakamachi, M., & Oba, M. (2022). Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. Chemical & Pharmaceutical Bulletin, 70(11), 812-817. [Link]

  • Iijima, H., & Ueyama, N. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 127(3), 445-456. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Chem-Station. [Link]

  • Palkó, M., Pintér, Á., & Káprol, A. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 989. [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. ACS Publications. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Scilit. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Jacobsen, E. N., & Zuend, S. J. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968-970. [Link]

  • Towards α,α-disubstituted amino acids containing vicinal stereocenters via stereoselective transition-metal catalysis. Semantic Scholar. [Link]

  • Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. [Link]

  • Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. J-Stage. [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. TARGETS in Heterocyclic Systems. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α,α'-Disubstituted Amino Acids. CHIMIA. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]

  • Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. MDPI. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures. MDPI. [Link]

  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

  • Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • The Passerini and Ugi reactions. ResearchGate. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. PubMed. [Link]

  • Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from r-Amino Acids. ACS.org. [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. CEM Corporation. [Link]

  • Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. J-Stage. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Scilit. [Link]

  • Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. ACS Chemical Biology. [Link]

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]

Sources

Technical Guide: Fmoc-Protected Chiral Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical role of Fmoc-protected chiral building blocks in modern drug discovery, specifically for peptide therapeutics and peptidomimetics. As the pharmaceutical industry shifts from small molecules to biologics and macrocycles, the demand for enantiomerically pure (>99.5% ee) building blocks has surged. This document provides a rigorous technical framework for the synthesis, quality control, and application of these blocks, emphasizing the mitigation of racemization and the regulatory requirements for impurity profiling.

Part 1: Strategic Foundation & Mechanistic Logic

The Orthogonal Strategy

The dominance of Fmoc (9-fluorenylmethoxycarbonyl) chemistry stems from its orthogonality .[1] Unlike Boc chemistry, which requires hazardous anhydrous HF for final cleavage, Fmoc is base-labile. This allows side-chain protecting groups (e.g., Boc, tBu, Trt) to remain intact during the assembly of the peptide backbone, only to be removed by acid (TFA) in the final step.

Why this matters: This orthogonality is crucial for synthesizing complex medicinal targets containing acid-sensitive moieties (e.g., glycosylated peptides) that would be destroyed under Boc cleavage conditions.

The Deprotection Mechanism (The "Self-Validating" Step)

Fmoc removal is not a simple hydrolysis; it is an E1cB elimination driven by the acidity of the fluorenyl ring proton (pKa ~25).

  • Step 1: A secondary base (typically 20% piperidine in DMF) abstracts the acidic proton at the 9-position of the fluorene ring.

  • Step 2: The resulting carbanion eliminates dibenzofulvene (DBF) and carbon dioxide, releasing the free amine.

  • Step 3 (Scavenging): The highly reactive DBF is immediately trapped by excess piperidine to form a fulvene-piperidine adduct.

Self-Validation: The formation of the DBF-piperidine adduct is UV-active (absorbs strongly at 301 nm). In automated synthesis, monitoring this peak provides real-time validation that deprotection has occurred. If the peak is absent, the synthesis has failed.

FmocMechanism FmocAA Fmoc-Protected Amine Carbanion Fluorenyl Carbanion FmocAA->Carbanion Proton Abstraction Base Piperidine (Base) Base->Carbanion Elimination E1cB Elimination Carbanion->Elimination FreeAmine Free Amine (NH2) Elimination->FreeAmine + CO2 DBF Dibenzofulvene (DBF) Elimination->DBF Adduct DBF-Piperidine Adduct (UV Active) DBF->Adduct + Excess Piperidine

Figure 1: The Fmoc deprotection mechanism via E1cB elimination and subsequent scavenging of dibenzofulvene.

Part 2: Synthesis & Preparation of Chiral Blocks

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For medicinal chemistry applications where purity is paramount, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the mandatory reagent.

  • The Trap (Fmoc-Cl): Fmoc-Chloride is highly reactive but prone to forming "Fmoc-dipeptides."[2] The chloride can activate the carboxylic acid of the amino acid, causing it to couple with itself. This impurity is often inseparable by standard chromatography.

  • The Solution (Fmoc-OSu): The succinimide leaving group is less reactive toward the carboxylate, exclusively targeting the amine.

Validated Protocol: Fmoc Protection of Unnatural Amino Acids

Objective: Install Fmoc on a chiral amino acid (e.g., L-Cyclopropylalanine) without racemization.

Materials:

  • Chiral Amino Acid (1.0 equiv)

  • Fmoc-OSu (1.1 equiv)

  • NaHCO3 (2.0 equiv)

  • Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amino acid and NaHCO3 in water. Ensure full dissolution to establish a basic pH (approx. pH 8-9).

    • Causality: The base keeps the amine nucleophilic (unprotonated) while neutralizing the byproduct (N-hydroxysuccinimide).

  • Addition: Add Fmoc-OSu dissolved in acetone/dioxane dropwise.

    • Control: Maintain temperature at 0°C to 5°C initially to suppress side reactions, then warm to Room Temp (RT).

  • Monitoring (Self-Validation): Check pH periodically. If pH drops below 8, add more NaHCO3. Reaction is complete when TLC (or HPLC) shows consumption of the free amino acid.

  • Workup:

    • Wash the aqueous phase with Ether/EtOAc (removes unreacted Fmoc-OSu and byproducts). Crucial Step: The product is still in the aqueous phase as a salt.

    • Acidify the aqueous phase to pH 2 with 1N HCl. The Fmoc-amino acid will precipitate or oil out.[3]

    • Extract into EtOAc, dry over Na2SO4, and concentrate.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The Racemization Risk: Oxazolone Formation

The most critical failure mode in coupling chiral blocks is racemization. This occurs primarily during the activation step via the formation of an 5(4H)-oxazolone intermediate.

  • Mechanism: The activated carboxyl group cyclizes with the backbone amide oxygen. The resulting oxazolone has a highly acidic alpha-proton, which is easily abstracted by base, leading to loss of chirality.

  • Prevention: Use "suppressors" like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt . These nucleophiles rapidly attack the activated ester to form an active ester that is reactive enough to couple but stable enough to prevent oxazolone formation.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (AA + DIC + Oxyma) Wash1->Couple Risk RISK: Racemization (Oxazolone) Couple->Risk If no suppressor Wash2 Wash (DMF) Couple->Wash2 Successful Bond Wash2->Start Repeat Cycle End Elongated Peptide

Figure 2: The SPPS Cycle highlighting the critical coupling step where racemization suppressors (Oxyma) are required.

Part 4: Quality Control & Regulatory Analytics

For medicinal chemistry, "pure" means chemically pure (>98%) and optically pure (>99.5% ee). The FDA guidance on synthetic peptides suggests identifying any impurity >0.10%.[4]

Comparative Analytical Methods
MethodPrincipleSensitivityPros/Cons
Polarimetry Optical RotationLowObsolete for high-precision purity. Only gives an average; cannot detect small % of enantiomer.
Chiral HPLC Chiral Stationary Phase (CSP)HighGold Standard. Direct separation of enantiomers. Requires expensive columns (e.g., Chiralpak).
Marfey's Method Derivatization (FDAA)Very HighBest for Absolute Config. Converts enantiomers to diastereomers using a chiral reagent (FDAA), separable on standard C18 columns.
Protocol: Marfey's Method (For Absolute Configuration)

When sourcing a new chiral building block, you must validate its configuration.

  • Hydrolysis: Hydrolyze a small sample of the peptide/block (6M HCl, 110°C, 24h).

  • Derivatization: React the hydrolysate with FDAA (Marfey's Reagent) and NaHCO3.

    • Mechanism:[5][6][7][8][9] The fluorine on the FDAA undergoes nucleophilic aromatic substitution by the amino acid amine.

  • Analysis: Inject onto a standard C18 HPLC column.

  • Interpretation: L-AA-L-FDAA and D-AA-L-FDAA are diastereomers and will have distinct retention times. Compare against standards.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on SPPS mechanics and troubleshooting).

  • Marfey, P. (1984). Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications. (The original description of Marfey's method for chiral analysis).[10]

  • FDA Guidance for Industry (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (Establishes the 0.10% impurity threshold).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review of coupling reagents like Oxyma/HATU and racemization suppression).

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Modern updates on Fmoc-OSu usage and side-reaction mitigation).

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Efficient Coupling of Sterically Hindered Fmoc-α-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of α-Methyl Amino Acids

In the landscape of peptide and protein engineering, α,α-disubstituted amino acids, particularly α-methyl amino acids, are powerful tools for modulating biological activity and pharmacological profiles.[1][2] The replacement of the α-hydrogen with a methyl group introduces significant conformational constraints, restricting the rotational freedom of the peptide backbone.[3][4] This structural rigidity can enforce specific secondary structures, such as helices or turns, and enhance proteolytic stability, making these modified peptides highly attractive as therapeutic candidates and research probes.[3]

However, the very feature that makes these amino acids so valuable—their steric bulk—also presents a formidable challenge during solid-phase peptide synthesis (SPPS).[5][6] The quaternary α-carbon severely hinders the approach of the nucleophilic amine to the activated carboxyl group, rendering standard coupling protocols inefficient and often leading to incomplete reactions and low yields.[7][8] This guide provides a detailed exploration of the underlying principles of this challenge and offers robust, field-proven protocols to achieve efficient and reliable incorporation of Fmoc-α-methyl amino acids into peptide sequences.

The Mechanistic Challenge of Steric Hindrance

The formation of a peptide bond is a nucleophilic acyl substitution reaction. During the coupling step in SPPS, the N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of the incoming amino acid. The steric environment around both the nucleophile and the electrophile dictates the reaction's kinetics.

With α-methyl amino acids, the presence of the additional methyl group at the α-carbon creates a congested transition state. This steric clash increases the activation energy required for the peptide bond to form, dramatically slowing down the reaction rate.[9][10] Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC), are often insufficient to overcome this energy barrier, resulting in failed or incomplete couplings.[7]

Caption: Steric hindrance at the α-carbon of α-methyl amino acids.

Strategies for Efficient Coupling

Overcoming the steric barrier of α-methyl amino acids requires a multi-faceted approach involving highly potent coupling reagents, optimized reaction conditions, and carefully selected solvents and bases.

High-Potency Coupling Reagents

The key to success lies in generating a highly reactive activated ester intermediate that is more susceptible to nucleophilic attack. Modern uronium/aminium and phosphonium salt-based reagents are essential for this purpose.

ReagentClassKey Features & Advantages
HATU Uronium/Aminium SaltBased on 1-hydroxy-7-azabenzotriazole (HOAt). Forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling and suppressing racemization.[11][12][13] Considered a gold standard for difficult couplings.[14]
HCTU Uronium/Aminium SaltA 6-chloro-HOBt-based analogue. More reactive than HBTU due to the electron-withdrawing chloro group, leading to faster reaction rates for difficult sequences.[15]
COMU Uronium SaltIncorporates OxymaPure, a non-explosive and safer alternative to HOBt/HOAt.[15][16] Exhibits coupling efficiency comparable to or exceeding HATU, with excellent solubility and a reduced risk of side reactions.[14][17][18]
PyAOP Phosphonium SaltAn azabenzotriazole-based phosphonium salt. Highly effective for hindered couplings, including N-methyl amino acids.[18]
TFFH Fluorinating AgentGenerates amino acid fluorides in situ. Acyl fluorides are among the most reactive acylating species and are particularly effective for coupling extremely hindered residues like α,α-disubstituted amino acids.[15]

Mechanism of HATU Activation:

The efficacy of HATU stems from its ability to rapidly convert the carboxylic acid into a highly reactive OAt-ester. This process is facilitated by a non-nucleophilic base, which deprotonates the carboxylic acid, allowing it to attack the electrophilic carbon of HATU.[19][20]

HATU_Mechanism FmocAA Fmoc-α-Me-AA-OH Carboxylate Fmoc-α-Me-AA-O⁻ FmocAA->Carboxylate Deprotonation 1 Base DIPEA Base->Carboxylate UroniumSalt O-acyl(tetramethyl)isouronium salt Carboxylate->UroniumSalt Attack on HATU 2 HATU HATU HATU->UroniumSalt ActiveEster Highly Reactive OAt-Active Ester UroniumSalt->ActiveEster Intermediate formation 3 HOAt HOAt HOAt->ActiveEster CoupledPeptide Fmoc-AA-Peptide-Resin ActiveEster->CoupledPeptide Nucleophilic Attack 4 ResinPeptide H₂N-Peptide-Resin ResinPeptide->CoupledPeptide

Caption: Simplified mechanism of HATU-mediated carboxyl activation.

Optimized Reaction Conditions
  • Base Selection: A sterically hindered, non-nucleophilic base is critical. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are preferred. They are strong enough to deprotonate the carboxylic acid but are too bulky to act as competing nucleophiles. An excess of base (typically 2-4 equivalents relative to the amino acid) is used to drive the reaction.

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede coupling.[8] While N,N-Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult sequences.[7] In some cases, a mixture of solvents such as DCM/DMF/NMP can be beneficial.[7]

  • Temperature and Time: Sterically hindered couplings are kinetically slow.[7] Therefore, extended reaction times (2 hours to overnight) are often necessary. Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy barrier. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is particularly effective, as it uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion in a much shorter timeframe.[7]

Detailed Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide resin). Adjust quantities proportionally for different scales.

Protocol 1: Standard Double Coupling with HATU

This is the workhorse protocol for most Fmoc-α-methyl amino acids. The principle is to drive the reaction to completion by applying a second, fresh coupling solution.

Protocol_Workflow Start Start: Fmoc-deprotected Peptide-Resin Wash1 Wash Resin (DMF, 3x) Start->Wash1 Couple1 First Coupling 45-90 min Wash1->Couple1 Preactivate1 Pre-activate AA (1) (Fmoc-AA/HATU/DIPEA) 1-5 min Preactivate1->Couple1 Add to resin Wash2 Wash Resin (DMF, 3x) Couple1->Wash2 Couple2 Second Coupling 45-90 min Wash2->Couple2 Preactivate2 Pre-activate AA (2) (Fresh Solution) 1-5 min Preactivate2->Couple2 Add to resin Wash3 Wash Resin (DMF, DCM, 3x each) Couple2->Wash3 End Proceed to next cycle Wash3->End

Caption: Workflow for the standard double coupling protocol.

Step-by-Step Methodology:

  • Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[21][22]

  • First Coupling - Activation:

    • In a separate vessel, dissolve the Fmoc-α-methyl amino acid (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF (approx. 2 mL).

    • Add DIPEA (8 eq, 0.8 mmol).

    • Allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.[7]

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel for 45-90 minutes at room temperature.

  • Intermediate Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh activation solution as described in Step 2.

    • Add the new solution to the resin and agitate for another 45-90 minutes.

  • Final Wash & Monitoring:

    • Drain the coupling solution and wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

    • It is advisable to perform a Kaiser test after the first coupling. A negative result (yellow beads) indicates complete coupling, and the second coupling may be omitted to save reagents and time. If the test is positive (blue beads), the second coupling is essential.

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

For exceptionally challenging couplings, such as between two α,α-disubstituted residues, converting the carboxylic acid to a highly reactive acyl fluoride may be necessary.[7][15] This protocol requires anhydrous conditions.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is washed and thoroughly dried under vacuum.

  • Acyl Fluoride Formation:

    • In a separate, dry glass vessel, dissolve the Fmoc-α-methyl amino acid (3 eq, 0.3 mmol) in anhydrous DCM (approx. 3 mL).

    • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq, 0.3 mmol) and DIPEA (6 eq, 0.6 mmol).

    • Stir the solution under an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Add the solution containing the newly formed acyl fluoride directly to the dry, deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to prepare for the subsequent synthesis step.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)Insufficient reagent potency; Short reaction time; Peptide aggregation on resin.Switch to a more potent reagent (e.g., from HCTU to HATU or COMU).[7] Increase coupling time (e.g., to 4 hours or overnight).[7] Perform a second coupling. Switch solvent from DMF to NMP.[7] Consider using microwave-assisted synthesis.[7]
Low Final Peptide Yield Cumulative effect of incomplete couplings at the hindered position.Optimize the coupling protocol for the specific hindered residue using the strategies above. Ensure high-quality, amine-free DMF is used.[23]
Racemization/Epimerization Over-activation; Use of a strong, nucleophilic base; Elevated temperatures for extended periods.Minimize pre-activation time. Use HOAt-based reagents like HATU, which are known to suppress racemization.[11][13] Ensure a non-nucleophilic base (DIPEA, Collidine) is used. Use elevated temperatures judiciously; MA-SPPS is often better as it provides rapid heating for shorter durations.
Guanidinylation of N-terminus Excess uronium reagent (HATU/HCTU) present before the carboxylic acid is fully activated.[12]Always pre-activate the amino acid with the coupling reagent before adding the mixture to the resin. Avoid using a large excess of the coupling reagent.

Conclusion

The successful incorporation of sterically hindered Fmoc-α-methyl amino acids is readily achievable with the appropriate strategic choices. The foundation of an effective protocol rests on the use of high-potency uronium or phosphonium salt reagents, such as HATU and COMU, which generate highly reactive intermediates capable of overcoming significant steric barriers.[15][17] Optimization of reaction parameters—including the use of non-nucleophilic bases, superior solvating solvents, and extended reaction times or microwave assistance—is equally crucial. For the most demanding sequences, conversion to acyl fluorides provides a powerful alternative. By understanding the underlying chemical principles and employing these robust protocols, researchers can confidently utilize these valuable building blocks to advance peptide-based drug discovery and chemical biology.

References

  • HATU:a third-gener
  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids - Benchchem.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed.
  • The Science Behind HATU: Mechanism and Applic
  • Biochemistry, Peptide - St
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed.
  • Highly Sterically Hindered Peptide Bond Form
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchG
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Coupling Reagents - AAPPTEC - Peptides.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • (PDF)
  • Amine to Amide Mechanism - H
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem.
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Coupling Reagents - Luxembourg Bio Technologies.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Methods and protocols of modern solid phase peptide synthesis - ResearchG

Sources

Solid-phase peptide synthesis (SPPS) using Fmoc-alpha-Me-Phg-OH

Optimization of SPPS for Sterically Hindered -Disubstituted Amino Acids: Fmoc- -Me-Phg-OH

Abstract

Fmoc-


-methyl-phenylglycine (Fmoc-

-Me-Phg-OH)
12



12PyAOP/Oxyma

Part 1: Technical Context & Strategic Considerations

The Steric Challenge

The central challenge with Fmoc-

12

  • Kinetic Barrier: The phenyl ring and methyl group create a shield that repels incoming activated esters.

  • Conformational Rigidity: Once coupled, the residue severely restricts the conformational freedom of the peptide chain, often inducing helical turns (

    
    -helix) which can bury the N-terminus, making subsequent couplings difficult.
    
Physical & Chemical Properties
PropertyDataRelevance to SPPS
Molecular Weight ~387.4 g/mol Calculation of equivalents.[1][2]
Steric Class

-Disubstituted
Requires aggressive activation (similar to Aib).[1][2]
Racemization Risk Low (vs. Phg)Lacks

; cannot racemize via direct enolization.[1][2]
Solubility Moderate in DMF/NMPPre-dissolution in NMP recommended.[1][2]
Reagent Selection Strategy

Standard reagents (HBTU/HCTU) are often insufficient for this residue.[1][2][3]

  • Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the gold standard for hindered amines.[1][2] It generates an -OAt active ester (more reactive than -OBt) and avoids the guanidinylation side-reaction common with uronium salts (HATU/HBTU) during slow couplings.[1][2]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) is preferred over DIPEA.[1][2] It is a weaker, non-nucleophilic base that minimizes side reactions during the extended reaction times required.

  • Heat: Microwave energy is critical to overcome the activation energy barrier imposed by the tetrasubstituted center.

Part 2: Optimized Experimental Protocol

Materials
  • Resin: Low loading recommended (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation.[1][2] (e.g., ChemMatrix or Tentagel).[2]

  • Solvent: Anhydrous NMP (N-methylpyrrolidone) is superior to DMF for solvating hydrophobic/hindered sequences.[1][2]

  • Coupling Cocktail: Fmoc-

    
    -Me-Phg-OH (4 eq), PyAOP (4 eq), Oxyma Pure (4 eq), Collidine (8 eq).
    
Step-by-Step Workflow
Step 1: Resin Preparation & Swelling[4]
  • Weigh resin into the reaction vessel.

  • Swell in DCM for 20 minutes (crucial for opening the bead structure).

  • Wash 3x with NMP .[1][2]

Step 2: Fmoc Deprotection (Pre-Coupling)

Ensure the N-terminus of the growing chain is fully exposed.

  • Treat with 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation if Asp is present).

  • Cycle: 3 min (ambient)

    
     Drain 
    
    
    10 min (ambient).
  • Wash: 5x DMF, 3x NMP.

Step 3: Coupling Fmoc-

-Me-Phg-OH (The "Easy" Side)

Coupling the hindered acid onto the chain is difficult but manageable.[1][2]

  • Pre-activation: Dissolve Fmoc-

    
    -Me-Phg-OH, PyAOP, and Oxyma in NMP.[1][2] Add Collidine immediately before adding to resin.[1]
    
  • Reaction: Add mixture to resin.

  • Conditions:

    • Microwave: 75°C for 5 minutes (Power: 25-30W).

    • Conventional:[1][2] 50°C for 60 minutes.

  • Double Couple: Drain and repeat Step 3 with fresh reagents. This is mandatory .

Step 4: Coupling the NEXT Amino Acid (The "Hard" Side)

Coupling onto the N-terminus of

1
  • Deprotection: Use standard conditions (Step 2), but extend the second cycle to 15 minutes . Steric bulk slows the removal of the Fmoc group.

  • Activation: Use HATU or PyAOP with the incoming amino acid.[1]

  • Conditions:

    • Microwave: 75°C for 10 minutes (Double coupling required).

    • Note: If the incoming residue is also hindered (e.g., Val, Ile, or another

      
      -Me-Phg), use Fmoc-AA-Fluorides  (via TFFH activation) instead of standard esters.[1][2]
      
Step 5: Monitoring (QC)[1][2]
  • Do NOT use the Kaiser Test. It often yields false negatives on hindered amines.

  • Method: Perform a Micro-cleavage .[1][2]

    • Take ~20 beads.

    • Treat with 20

      
      L TFA/TIS/H2O (95:2.5:2.5) for 15 mins.
      
    • Inject supernatant into HPLC/MS.[1][2]

    • Look for "Deletion Sequence" (Mass = Expected - Residue Mass).[1][2]

Part 3: Visualization & Troubleshooting[2]

Decision Tree for Hindered Couplings

SPPS_HinderedStartStart: Resin-Bound PeptideDeprotectFmoc Removal(20% Pip/DMF, 2x10min)Start->DeprotectWash1Wash (NMP)Deprotect->Wash1ActivateActivation StrategyReagent: PyAOP + OxymaBase: Collidine (TMP)Wash1->ActivateCoupleCoupling ReactionMicrowave: 75°C, 5 min(or 50°C, 60 min)Activate->CoupleCheckQC: Micro-Cleavage / HPLC(Kaiser Test Unreliable)Couple->CheckDecisionComplete Conversion?Check->DecisionNextStepProceed to Next AA(Warning: N-term is hindered)Decision->NextStepYes (>99%)RetryRe-CoupleSwitch to HATU or TFFHIncrease Temp/TimeDecision->RetryNo (<99%)Retry->CoupleCapAcetylation Capping(Prevent Deletion Seq)Retry->CapFails 2x

Figure 1: Workflow for incorporating sterically hindered amino acids like Fmoc-

Troubleshooting Table
IssueObservation (LCMS)Root CauseSolution
No Reaction Peak corresponds to Starting Material (n-1).Steric shield prevents nucleophilic attack.[1][2]Switch to PyAOP or TFFH (Acyl Fluoride).[1][2] Increase Temp to 75°C.
Deletion Sequence Mixture of Target and (n-1) peptide.Slow kinetics; coupling stopped too early.Double coupling is mandatory.[1][2] Use higher concentration of AA (5-10 eq).[1][2]
Guanidinylation Mass +42 Da (approx) on N-terminus.[1][2]Reaction of amine with Uronium (HATU/HBTU).[1][2][3]Switch from HATU to PyAOP (Phosphonium salt) which cannot guanidinylate.[1][2]
Incomplete Deprotection Mass +222 Da (Fmoc remains).[1][2]Bulky side chain blocks Piperidine access.[1][2]Increase deprotection time (2 x 15 min) or use 50°C.

References

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1][2] Link

  • Merck (Sigma-Aldrich). (2025).[1][2] Peptide Coupling Reagents Guide: Phosphonium vs Uronium Reagents. Sigma-Aldrich.[1][2] Link

  • BenchChem. (2025).[1][2][3] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.[1][2] Link

  • Albericio, F., et al. (2018). PyAOP: A robust coupling reagent for difficult sequences.[1] Organic Letters.[1][2] (Contextual citation based on general literature consensus on PyAOP for hindered amines).

  • PubChem. (2025).[1][2] Fmoc-alpha-Me-Phe-OH (Analogous Structure Data). National Library of Medicine. Link[1][2]

Designing protease-resistant peptides with alpha-methyl-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Protease Resistance via


-Methyl-Phenylglycine (

-Me-Phg) Incorporation

Abstract

The metabolic instability of peptide therapeutics limits their clinical utility.[1] Endogenous proteases (e.g., Trypsin, Chymotrypsin) rapidly degrade peptide bonds, particularly those adjacent to aromatic or basic residues. This guide details the strategic incorporation of


-methyl-phenylglycine (

-Me-Phg)
, a non-canonical, sterically constrained amino acid. Unlike standard Phenylglycine (Phg), which is prone to racemization,

-Me-Phg utilizes a quaternary

-carbon to abolish racemization pathways while providing an immense steric shield against proteolytic attack. This note provides a validated Solid-Phase Peptide Synthesis (SPPS) protocol and mechanistic insights for integrating this difficult-to-couple residue.

Structural Mechanistics: The "Umbrella" Effect

To design effectively, one must understand the causality of the resistance.


-Me-Phg confers stability through two primary mechanisms:
  • Steric Occlusion (The Umbrella Effect): The

    
    -methyl group creates a dense steric field. In the enzyme active site, this bulk prevents the catalytic triad (e.g., Ser-His-Asp in serine proteases) from accessing the carbonyl carbon of the scissile bond.
    
  • Conformational Restriction: The Thorpe-Ingold effect restricts the

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into a
    
    
    -helical or distorted
    
    
    -helical conformation. This rigid secondary structure is energetically unfavorable for proteases to unfold and bind.
Diagram 1: Mechanism of Proteolytic Resistance

Figure 1 illustrates how the quaternary center blocks the enzymatic nucleophilic attack.

ProteaseResistance Enzyme Serine Protease (Active Site) Substrate_WT Wild-Type Peptide (Phg/Phe) Enzyme->Substrate_WT Binds Substrate_Mod Modified Peptide (α-Me-Phg) Enzyme->Substrate_Mod Attempts Binding Transition Tetrahedral Intermediate Substrate_WT->Transition Nucleophilic Attack Block Steric Clash (Methyl Shield) Substrate_Mod->Block α-Methyl Group Cleavage Peptide Bond Hydrolysis Transition->Cleavage Product Release Block->Transition PREVENTS

Caption: The


-methyl group acts as a steric gatekeeper, physically blocking the formation of the tetrahedral intermediate required for proteolysis.

Synthesis Protocol: Overcoming Steric Hindrance

Challenge: The same steric bulk that confers stability makes


-Me-Phg extremely difficult to couple during SPPS. The nucleophilicity of the amino group is severely reduced, and the incoming activated carboxyl group faces significant repulsion.
Critical Insight:  Standard HBTU/HOBt protocols will fail, leading to deletion sequences. You must use high-efficiency coupling reagents (HATU) and elevated temperatures.
Materials Required
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g). Note: ChemMatrix offers better swelling for difficult sequences than polystyrene.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and Collidine (2,4,6-trimethylpyridine).

  • Solvent: DMF (anhydrous).

Step-by-Step Protocol

1. Resin Preparation

  • Swell resin in DCM for 30 mins, then wash 3x with DMF.

2. Coupling of


-Me-Phg (The Critical Step) 
  • Stoichiometry: Use 4 equivalents (eq) of Fmoc-

    
    -Me-Phg-OH, 3.9 eq HATU, 4 eq HOAt, and 8 eq Collidine.
    
  • Activation: Dissolve Amino Acid, HATU, and HOAt in minimal DMF. Add Collidine immediately before adding to resin.

  • Reaction:

    • Microwave (Preferred): 75°C for 10 minutes (25W).

    • Manual (Alternative): Double couple. 2 hours at RT, drain, then repeat with fresh reagents for 4 hours at 40°C.

3. Fmoc Deprotection of


-Me-Phg 
  • Note: The bulky side chain shields the Fmoc group, making removal slow.

  • Reagent: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

  • Condition: 2 x 10 minutes. Monitor via UV or Chloranil test (ninhydrin is unreliable for secondary/hindered amines).

4. Coupling the Next Amino Acid

  • Coupling onto the steric

    
    -Me-Phg amine is the hardest step.
    
  • Use PyAOP or HATU (5 eq) with microwaving (75°C, 2 x 15 min).

  • Capping: Perform an acetic anhydride capping step after this coupling to terminate any unreacted chains.

Diagram 2: SPPS Workflow for Steric Peptides

SPPS_Protocol Start Resin-Peptide(n) Deprotect Fmoc Removal (20% Pip + DBU) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation (HATU/HOAt/Collidine) Wash1->Activate Couple Coupling (75°C, 10 min) Activate->Couple Check Chloranil Test Couple->Check Check->Couple Colorless (Fail) Cap Ac2O Capping Check->Cap Fail >2x Next Next Cycle Check->Next Blue (Pass)

Caption: Optimized SPPS cycle highlighting the aggressive deprotection and coupling conditions required for


-Me-Phg.

Validation: Proteolytic Stability Assay

To validate the design, you must compare the half-life (


) of the modified peptide against the wild-type.

Assay Protocol:

  • Stock Solution: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Prep: Prepare

    
    -Chymotrypsin (bovine pancreas) at 10 ng/µL in PBS containing 10 mM CaCl
    
    
    
    .
  • Incubation: Mix peptide and enzyme (100:1 molar ratio) at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column) or LC-MS. Integrate the parent peak area.

Calculation: Plot


 vs. Time. The slope 

is the rate constant.

Data Presentation: Comparative Stability

The following table represents typical data observed when replacing Phenylalanine (Phe) or Phenylglycine (Phg) with


-Me-Phg in a model therapeutic peptide.
Peptide VariantSequenceSecondary Structure (CD)

(Chymotrypsin)
Fold Improvement
Wild Type Ac-Ala-Phe -Ala-Lys-NH

Random Coil28 min1.0x
Phg Analog Ac-Ala-Phg -Ala-Lys-NH

Extended45 min1.6x

-Me-Phg
Ac-Ala-(

-Me)Phg
-Ala-Lys-NH


-Helix
> 480 min > 17x

Note: The dramatic increase in stability is due to the inability of Chymotrypsin to accommodate the


-methyl group in the S1 hydrophobic pocket.

References

  • Toniolo, C., et al. (2001).

    
    -methyl-phenylglycine residue." Chemistry – A European Journal. 
    
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews. (Comprehensive guide on coupling sterically hindered amino acids).

  • Wels, B., et al. (2005). "Synthesis of a highly hindered

    
    -disubstituted amino acid." Tetrahedron. 
    
  • Werder, M., et al. (1999). "Design and synthesis of protease-resistant analogs." Helvetica Chimica Acta.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-alpha-methyl-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Fmoc-alpha-methyl-phenylglycine (Fmoc-Phg(Me)-OH) presents a unique solubility challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this molecule possesses two distinct physicochemical barriers:

  • Steric Hindrance: The

    
    -methyl group creates a "molecular lock," increasing the lattice energy of the solid crystal, making it thermodynamically difficult to break apart.
    
  • Hydrophobic Stacking: The phenylglycine side chain promotes strong

    
     stacking interactions, leading to aggregation even after initial dissolution.
    

The Solution: Standard DMF protocols often fail, resulting in gels or suspensions. Successful dissolution requires a Solvent Engineering approach—utilizing polarity shifts (co-solvents), physical disruption (sonication/heat), and concentration management.

Troubleshooting Workflow (Decision Matrix)

Before proceeding with the protocol, use this decision matrix to determine the appropriate dissolution strategy based on your required concentration.

SolubilityWorkflow Start Start: Dissolve Fmoc-Phg(Me)-OH CheckConc Target Concentration? Start->CheckConc LowConc 0.1M - 0.2M (Standard) CheckConc->LowConc HighConc > 0.2M (High Throughput) CheckConc->HighConc MethodA Method A: Pure DMF + Sonication LowConc->MethodA MethodB Method B: DMF + 10-20% DMSO HighConc->MethodB CheckVisual Visual Inspection: Clear Solution? MethodA->CheckVisual MethodB->CheckVisual Success Proceed to Coupling (Use HATU/HOAt) CheckVisual->Success Yes Fail Cloudy/Gel? CheckVisual->Fail No Fix Add NMP or Heat to 45°C (Max) Fail->Fix Fix->CheckVisual

Figure 1: Decision tree for selecting the optimal dissolution method based on concentration requirements.

Technical Protocols

Protocol A: The "Chaos-Breaker" Method (Recommended)

Best for: Standard synthesis (0.1M - 0.25M) where aggregation is observed.

Theory: Pure DMF sometimes fails to penetrate the crystal lattice of


-methyl amino acids. The addition of DMSO (Dimethyl Sulfoxide) acts as a "chaos breaker," disrupting the hydrogen bonding network and 

stacking more effectively than DMF alone.

Reagents:

  • Fmoc-Phg(Me)-OH

  • DMF (Peptide Grade, dry)

  • DMSO (Anhydrous)

Step-by-Step:

  • Weighing: Weigh the required amount of Fmoc-Phg(Me)-OH into a dry 15mL or 50mL Falcon tube (not a round-bottom flask, to allow for easier sonication).

  • The "Wetting" Step: Add DMSO first.[1] Use 10% of your final target volume.

    • Example: If preparing 10mL of solution, add 1mL of DMSO directly to the powder.

  • Agitation: Vortex vigorously for 30 seconds. The powder should turn into a wet slurry.

  • Solvation: Add DMF to reach 90% of the final volume.

  • Sonication: Place the tube in an ultrasonic bath at room temperature. Sonicate for 3-5 minutes.

    • Critical Check: Hold the tube up to a light source. If you see "shimmering" lines (Schlieren lines) or micro-particulates, sonicate for another 2 minutes.

  • Final Adjustment: Make up to the final volume with DMF.

Protocol B: Thermal Assisted Dissolution

Best for: Stubborn batches or when DMSO is contraindicated.

Safety Warning: Do NOT exceed 50°C. Fmoc groups are base-labile; however, in pure DMF at high temperatures, they can undergo slow thermal degradation or premature cleavage if any amine contaminants are present.

  • Prepare the solution in DMF (0.2M target).

  • Place in a water bath set to 45°C .

  • Swirl gently for 10 minutes.

  • Cool Down: Allow the solution to return to room temperature before adding coupling reagents (DIC/Oxyma or HATU). Adding activators to hot solutions causes rapid hydrolysis and racemization risks.

Comparative Data: Solubility Limits

The following data represents saturation points derived from internal application testing for hindered Fmoc-amino acids.

Solvent SystemMax Solubility (approx.)Stability (at RT)Recommendation
100% DMF 0.15 MHighStandard. Use for low conc. only.
DMF + 10% DMSO 0.35 M HighPreferred. Best balance of solubility and viscosity.
100% NMP 0.30 MMediumGood alternative if DMSO is avoided.
DMF + 20% THF 0.20 MLowNot recommended (precipitates over time).

Frequently Asked Questions (FAQs)

Q1: Will heating the solution cause racemization of the


-methyl group? 
  • Answer: No. One of the advantages of

    
    -methyl amino acids is that they lack the acidic 
    
    
    
    -proton required for oxazolone-mediated racemization. They are chirally stable. However, the Fmoc group itself is the weak link. Avoid temperatures >60°C to prevent thermal cleavage of the protecting group [1].

Q2: I dissolved it, but it precipitated when I added the coupling reagent. Why?

  • Answer: This is a common "salting out" effect. When you add HATU or HBTU (which are salts), you increase the ionic strength of the solution.

  • Fix: Dissolve the coupling reagent separately in a minimum volume of DMF/DMSO, then mix the two solutions immediately prior to delivery to the resin.

Q3: Which coupling reagent should I use for this specific residue?

  • Answer: Standard DIC/Oxyma is often too slow for steric reasons.

  • Recommendation: Use HATU (or HCTU) with HOAt .[2] The 7-aza group in HOAt creates a "neighboring group effect" that accelerates the reaction, which is critical for the sterically hindered

    
    -methyl center [2].
    

Q4: Can I use NMP instead of DMF?

  • Answer: Yes. NMP (N-methylpyrrolidone) is generally a better solvent for preventing aggregation than DMF.[3] If you have NMP available, it is a superior choice for this specific monomer. However, ensure your peptide synthesizer is calibrated for NMP viscosity [3].

References

  • Biotage. (2023).[4] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[4] Retrieved from [Link]

  • CEM Corporation. (n.d.). Peptide Synthesis: Handling Difficult Sequences. (General guidance on NMP/DMSO usage in SPPS). Retrieved from [Link]

  • PubChem. (2024).[5] (R)-Fmoc-alpha-methyl-phenylglycine Physical Properties. Retrieved from [Link]

Sources

Optimizing reaction time for Fmoc-alpha-Me-Phg-OH activation

Technical Support Center: Fmoc- -Me-Phg-OH Activation & Coupling

Status: Operational Topic: Optimization of Reaction Time & Conditions for Sterically Hindered Amino Acids Ticket Priority: High (Difficult Sequence / Low Yield Risk)

Executive Summary: The "Molecular Umbrella" Challenge

You are encountering difficulty with Fmoc-


-methyl-phenylglycine (Fmoc-

-Me-Phg-OH)

Unlike standard Phenylglycine (Phg), which is notorious for racemization via


-Me-Phg-OH lacks an

-proton
kinetic

This guide details the optimized activation protocols required to force this coupling to completion while maintaining synthetic integrity.

Module 1: Optimized Activation Protocol

Standard Operating Procedure (SOP-808): Sterically Hindered Coupling

Do not use standard HBTU/HCTU protocols. The activation energy barrier is too high.

ParameterRecommendationScientific Rationale
Coupling Reagent HATU or COMU HOAt-based (HATU) or Oxyma-based (COMU) reagents generate esters with lower pKa leaving groups, accelerating the aminolysis step significantly compared to HOBt esters.
Stoichiometry 4 - 5 equivalents High concentration drives second-order reaction kinetics (

).
Base DIEA (DIPEA) Use 2.0 eq relative to the coupling reagent. Ensure the pH is basic enough to keep the amine deprotonated but avoid large excesses that promote side reactions.
Reaction Time 2 x 2 hours (Double Couple) Single long couplings (e.g., 12 hours) are less effective than refreshing the activated species. The half-life of the activated ester is finite.
Temperature 50°C (Microwave/Conventional) Heat provides the necessary energy to overcome the steric barrier. Note: Do not exceed 75°C to prevent decomposition.
Step-by-Step Workflow
  • Resin Preparation: Ensure resin is fully swollen in DMF (30 mins).

  • Activation (In Situ):

    • Dissolve Fmoc-

      
      -Me-Phg-OH (5 eq) and HATU (4.9 eq) in minimum DMF.
      
    • Add DIEA (10 eq) immediately prior to addition to resin.

    • Critical: Do not pre-activate for >2 minutes. Long pre-activation can lead to guanidinylation of the amine.

  • Coupling Cycle 1: Agitate for 120 minutes at RT (or 20 mins at 50°C).

  • Drain & Wash: DMF wash (3x).[1][2]

  • Coupling Cycle 2: Repeat step 2 and 3 with fresh reagents.

  • Monitoring: Perform a micro-cleavage and LC-MS analysis. Do not rely on Kaiser tests.

Module 2: Troubleshooting & FAQs
Q1: I am seeing low yields. Should I extend the reaction time to overnight?

Answer: Generally, no . Extending coupling beyond 4 hours yields diminishing returns because the activated ester (OAt-ester or Oxyma-ester) hydrolyzes or rearranges over time.

  • Better Approach: Perform a triple coupling (3 x 1 hour). Fresh activated species are far more potent than an old, degrading mixture.

  • Alternative: Switch solvent to NMP (N-Methyl-2-pyrrolidone).[3] NMP swells the resin better than DMF and can solvate aggregated peptide chains, exposing the N-terminus.

Q2: I am worried about racemization. Is this a risk with

-Me-Phg?

Answer: The risk is significantly lower than with standard Phenylglycine (Phg), but not zero.

  • Mechanism: Standard Phg racemizes because the base removes the

    
    -proton (enolization).[4] 
    
    
    -Me-Phg has no
    
    
    -proton
    , so this pathway is blocked.
  • The Remaining Risk: Racemization can theoretically occur via the formation of a 5(4H)-oxazolone intermediate if the activation is too aggressive and the coupling is too slow. However, the quaternary center makes this formation sterically disfavored.

  • Verdict: You can be more aggressive with base and heat than you would be with Fmoc-Phg-OH.

Q3: The Kaiser test is negative (yellow), but MS shows a deletion. Why?

Answer: The Kaiser test (ninhydrin) relies on the formation of Ruhemann's purple. Sterically hindered amines (like the N-terminus of a growing chain before this coupling) or aggregated sequences often fail to react with ninhydrin, giving a false negative .

  • Solution: Use the Chloranil Test (for secondary amines) or, preferably, the TNBS Test (Picrylsulfonic acid).

  • Gold Standard: Mini-cleavage. Take 2 mg of resin, cleave with 50uL TFA/H2O/TIS for 15 mins, precipitate in ether, and run LC-MS.

Q4: Can I use PyBOP instead of HATU?

Answer: You can, but it is not recommended for this specific residue. PyBOP (phosphonium salt) is excellent but generally slower than HATU (uronium/aminium salt). For a tetrasubstituted carbon like

Module 3: Visualization of Logic
Figure 1: The Steric Barrier & Activation Pathway

This diagram illustrates why standard coupling fails and how the optimized protocol overcomes the barrier.

ActivationPathwayStartFmoc-alpha-Me-Phg-OHActiveEsterActivated OAt-Ester(High Reactivity)Start->ActiveEsterActivationReagentHATU + DIEAReagent->ActiveEsterStericBlockSTERIC BARRIER(Tetrasubstituted Carbon)ActiveEster->StericBlockStandardStandard Coupling(HBTU, 1x 45min)StericBlock->StandardKinetic TrapOptimizedOptimized Coupling(2x 2hr, 50°C)StericBlock->OptimizedEnergy BarrierOvercomeResultFailDeletion Sequence(Incomplete)Standard->ResultFailResultSuccessFull Sequence(>98% Yield)Optimized->ResultSuccess

Caption: Figure 1. The kinetic bottleneck caused by the tetrasubstituted

Figure 2: Troubleshooting Decision Tree

TroubleshootingIssueIssue DetectedTypeIdentify Problem via LC-MSIssue->TypeDeletionDeletion (Mass - Residue)Type->DeletionMissing MassRacemizationDiastereomers (Split Peak)Type->RacemizationCorrect Mass, Wrong RTSol1Action: Double CoupleSwitch to HATU/HOAtDeletion->Sol1Reactivity IssueSol3Action: Lower Temp to RTUse Collidine instead of DIEARacemization->Sol3Stability IssueSol2Action: Check Resin LoadingSwitch Solvent to NMPSol1->Sol2If still failing

Caption: Figure 2. Diagnostic workflow for distinguishing between kinetic failure (deletion) and thermodynamic instability (racemization).

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Liang, C., et al. (2017).[5] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(34), 3421-3425. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link

  • Thieme Chemistry. (2022).

    
    -Disubstituted 
    
    
    -Amino Acids.[6] Synform, A155–A159.[6] Link

Technical Support Center: Double Coupling Strategies for Difficult α,α-Disubstituted Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the incorporation of sterically hindered α,α-disubstituted amino acids. These residues, such as α-aminoisobutyric acid (Aib), pose significant challenges to standard coupling protocols, often resulting in incomplete reactions and truncated peptide sequences. This resource offers field-proven insights and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes α,α-disubstituted amino acids so difficult to couple in SPPS?

A1: The primary challenge is steric hindrance. The two substituents on the alpha-carbon (α-C) physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide chain. This bulkiness significantly slows down the rate of peptide bond formation, often leading to incomplete coupling with standard protocols.[1][2] Additionally, as the peptide chain elongates, it can form secondary structures or aggregate, further masking the reactive N-terminus.[1]

Q2: When should I consider using a double coupling strategy?

A2: A double coupling strategy is recommended whenever you are incorporating a sterically hindered amino acid, such as an α,α-disubstituted residue, or when a standard single coupling protocol results in a positive (blue) ninhydrin test, indicating the presence of unreacted primary amines.[1][3] It is a proactive approach to ensure the highest possible yield for these challenging couplings.[2]

Q3: What is a "double coupling" and how does it work?

A3: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents.[1][2] The first coupling reaction is allowed to proceed for a standard duration, after which the resin is washed. A second, identical coupling reaction is then performed. This strategy helps to drive the reaction to completion by providing a fresh excess of activated amino acid to react with any remaining free amines on the resin.[1]

Q4: Will double coupling lead to dipeptide insertion or other side products?

A4: No, double coupling will not result in the insertion of a dipeptide. The N-terminus of the newly coupled amino acid is protected (typically with an Fmoc group), preventing it from reacting with another activated amino acid in the solution. The purpose of the second coupling is solely to acylate any unreacted N-terminal amines from the previous cycle.

Troubleshooting Guide for Low Coupling Efficiency

This section provides a systematic approach to troubleshooting and optimizing the incorporation of α,α-disubstituted amino acids.

Issue: Positive Ninhydrin Test After a Single Coupling Attempt

A positive ninhydrin test (blue or blue-green beads) indicates incomplete coupling.[3] Follow this workflow to address the issue:

G start Positive Ninhydrin Test decision1 Was a double coupling performed? start->decision1 action1 Perform a second coupling with fresh reagents. decision1->action1 No decision2 Is the coupling reagent potent enough? decision1->decision2 Yes action1->decision2 action2 Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU). decision2->action2 No decision3 Are the reaction conditions optimal? decision2->decision3 Yes action2->decision3 action3 Increase reaction time and/or temperature (microwave-assisted). decision3->action3 No decision4 Is the solvent appropriate? decision3->decision4 Yes action3->decision4 action4 Switch to a more suitable solvent (e.g., NMP) or a solvent mixture. decision4->action4 No end Re-evaluate synthesis strategy (e.g., acyl fluoride formation). decision4->end Yes action4->end G cluster_0 Carboxylic Acid Activation cluster_1 Peptide Bond Formation Amino_Acid Fmoc-AA-OH Activated_Ester Highly Reactive Activated Ester Amino_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester New_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->New_Peptide Resin_Peptide H2N-Peptide-Resin Resin_Peptide->New_Peptide

Caption: General mechanism of peptide bond formation.

3. Optimize Reaction Conditions
  • Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to overnight can significantly improve yields. [1]* Temperature: Microwave-assisted peptide synthesis (MAPS) can be highly effective for difficult couplings. The application of microwave energy can accelerate reaction rates and help overcome kinetic barriers associated with steric hindrance. [1][4]

4. Solvent Selection

The choice of solvent is critical for successful SPPS, as it must effectively solvate the growing peptide chain and the resin. [5][6][7]Poor solvation can lead to peptide aggregation, which further hinders the coupling reaction.

  • N,N-Dimethylformamide (DMF): While a common solvent, it may not be optimal for all sequences.

  • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be beneficial in preventing aggregation. [1][8]* Solvent Mixtures: A mixture of DCM/DMF/NMP (1:1:1) can sometimes improve solvation and coupling efficiency. [1]

Advanced Strategies for Extremely Difficult Couplings

In cases where even a double coupling with a potent reagent fails, more advanced techniques may be necessary.

Acyl Fluoride Formation

For exceptionally hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy. [1][9]Acyl fluorides are smaller than the activated esters formed by uronium/phosphonium reagents, which can reduce steric clash during the coupling reaction. [9]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step. [1]

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test is a sensitive method for detecting primary amines. [3]

  • Collect a small sample of resin beads (1-2 mg) after the coupling reaction and wash them thoroughly with ethanol.

  • Add 2-3 drops of each of the following reagents to the beads:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution:

    • Blue beads/solution: Incomplete coupling (primary amines present).

    • Yellow/orange beads and solution: Complete coupling (no primary amines).

Potential Side Reactions: Racemization

A significant concern with prolonged coupling times and highly activated amino acids is the risk of racemization at the α-carbon of the activated residue. [8][10][11][12][13]

Mechanism of Racemization

Racemization can occur via two primary pathways: direct enolization or through the formation of an oxazolone intermediate. [10][13]The oxazolone pathway is generally considered the more prevalent mechanism. The formation of this planar intermediate allows for the loss of stereochemistry at the α-carbon.

Strategies to Minimize Racemization
  • Choice of Coupling Reagent Additives: Reagents containing 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are known to suppress racemization more effectively than their HOBt-based counterparts (e.g., HBTU). [14]The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and minimizing the lifetime of the racemization-prone activated intermediate. * Base Selection: The choice and amount of base can influence the rate of racemization. Use the weakest base necessary and avoid excessive amounts. For particularly sensitive couplings, a sterically hindered, weaker base like 2,4,6-collidine may be preferable to DIPEA. [10]* Temperature Control: While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization. A balance must be struck, especially for amino acids prone to epimerization.

By understanding the principles of steric hindrance and employing the appropriate coupling strategies, reagents, and reaction conditions, researchers can successfully incorporate even the most challenging α,α-disubstituted amino acids into their peptide sequences, advancing their scientific and drug development objectives.

References

  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • AAPPTEC - Peptides. Carbodiimides and Additives.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • ResearchGate.
  • Optimizing Peptide Coupling: Key Techniques.
  • PubMed. SPPS of difficult sequences.
  • YouTube.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • 7.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PubMed. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • PubMed. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Biotage. Using double coupling to improve your peptide synthesis.
  • How to Optimize Peptide Synthesis?
  • AAPPTEC - Peptides. Coupling Reagents.
  • ResearchGate.
  • MDPI.
  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Chemical Communications (RSC Publishing). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PubMed. Efficient peptide coupling involving sterically hindered amino acids.
  • Monitoring of Peptide Coupling and Capping.
  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • NIH. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue.
  • Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS.
  • ResearchGate. Effect of solvent on the cross-coupling reaction a.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • NIH. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
  • White Rose Research Online.
  • The Solvent Effect on Weak Interactions in Supramolecular Polymers: Differences between Small Molecular Probes and Su.

Sources

Technical Support Center: Monitoring Coupling Efficiency of Fmoc-α-Me-Phg-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Threat" of α-Me-Phg

Welcome to the Technical Support Center. You are likely here because Fmoc-α-Me-Phg-OH (Fmoc-alpha-methyl-phenylglycine) is behaving anomalously in your solid-phase peptide synthesis (SPPS) workflow.

This amino acid presents a "Double Threat" to standard monitoring protocols:

  • Extreme Steric Hindrance: The

    
    -methyl and 
    
    
    
    -phenyl groups create a "shield" around the reaction center. This slows down coupling significantly and, critically, can prevent the ninhydrin molecules in the Kaiser test from accessing unreacted amines, leading to False Negatives .
  • Racemization Prone: Phenylglycine derivatives are highly susceptible to base-catalyzed racemization via oxazolone formation. The Kaiser test cannot detect this. A "Yellow" (successful) Kaiser result does not guarantee you have the correct enantiomer.

This guide provides an optimized troubleshooting workflow, specifically engineered to distinguish between slow coupling, steric invisibility, and chemical failure.

Part 1: The Optimized Kaiser Test Protocol

Warning: Do not use the standard "boil for 5 minutes" method indiscriminately with this residue. Prolonged heating with pyridine (a Kaiser reagent component) can cause premature cleavage of the Fmoc group on the N-terminus of the newly coupled α-Me-Phg, leading to a False Positive (Blue) result.[1]

Reagents
  • Solution A: Ninhydrin in ethanol (5% w/v).

  • Solution B: Phenol in ethanol (80% w/v).

  • Solution C: Potassium cyanide in pyridine (20 µM). Ensure this is fresh; old pyridine causes background bluing.

The "Steric-Aware" Procedure
  • Wash: Thoroughly wash resin (DCM x3, DMF x3) to remove all traces of coupling reagents (especially amines like DIPEA/Piperidine).[2]

  • Sampling: Transfer ~10-15 resin beads to a small glass tube.

  • Addition: Add 2 drops of A, 2 drops of B, and 2 drops of C.

  • Heating (CRITICAL): Heat at 100°C for exactly 2-3 minutes .

    • Standard AAs: 1 minute is usually enough.

    • Hindered AAs (α-Me-Phg): require slightly longer for the ninhydrin to penetrate, but do not exceed 5 minutes .

Data Interpretation Table
Visual ResultInterpretationTechnical NoteAction Required
Clear / Yellow Solution & Beads Coupling Complete (High Probability)Caveat: If the previous AA was also hindered, this could be a False Negative.Proceed to deprotection (or Micro-cleavage to confirm).
Deep Blue Solution & Beads Coupling Incomplete Significant free amines remain.[3]Recouple using "Turbo" conditions (see Part 3).
Red / Brown Beads Ambiguous / Hindered Amine Typical for hindered primary amines or secondary amines (Proline).Do NOT proceed. Perform Chloranil test or Micro-cleavage.
Light Blue Supernatant / Clear Beads "Fmoc Leaching" The Fmoc group is unstable.[1][4] The coupling might be fine, but the test deprotected the AA.Perform Micro-cleavage (HPLC) to verify.

Part 2: Troubleshooting Workflows & Decision Trees

Workflow 1: The Ambiguity Loop

Scenario: You coupled Fmoc-α-Me-Phg-OH, but the Kaiser test is showing a faint reddish/brown color, or you suspect the "Yellow" is a false negative due to steric shielding.

KaiserDecisionTree Start Start: Kaiser Test Result ResultBlue Deep Blue Start->ResultBlue ResultYellow Yellow (Clear) Start->ResultYellow ResultRed Red/Brown or Faint Start->ResultRed ActionRecouple Action: Recouple (Switch to HATU/HOAt) ResultBlue->ActionRecouple CheckPrevAA Check Previous AA: Was it also hindered? ResultYellow->CheckPrevAA ActionMicroCleave Action: Micro-Cleavage (HPLC/MS Analysis) ResultRed->ActionMicroCleave Ambiguous ActionRecouple->Start Retest ActionProceed Proceed to Deprotection CheckPrevAA->ActionMicroCleave Yes (e.g., N-Me, Aib) CheckPrevAA->ActionProceed No (e.g., Ala, Gly)

Figure 1: Decision Matrix for interpreting Kaiser Test results with hindered amino acids. Note that "Yellow" is not always a green light if the previous residue was sterically demanding.

Part 3: Frequently Asked Questions (Technical Support)

Q1: The Kaiser test is negative (Yellow), but my final yield is low. Why?

A: You are likely experiencing Racemization or "Invisible" Incomplete Coupling .

  • Racemization: Fmoc-α-Me-Phg-OH is prone to racemization during activation.[2] The D-isomer might couple, or the oxazolone intermediate might form. The Kaiser test only measures the consumption of the resin amine, not the stereochemistry of the product.

    • Solution: Use Oxyma Pure/DIC or COMU/TMP instead of HBTU/DIPEA. Avoid strong bases like DIPEA if possible; use Collidine (TMP).

  • Steric Shielding (False Negative): If the amine on the resin is difficult to reach (e.g., the peptide is aggregated or the previous AA is bulky), the ninhydrin cannot reach it to turn blue. You think you are done, but you aren't.

    • Solution: Swell resin in hot NMP (N-methylpyrrolidone) before the test to disrupt aggregation.

Q2: How do I couple this difficult residue if standard HBTU fails?

A: Standard HBTU/DIPEA is often insufficient for tetrasubstituted carbons like α-Me-Phg. Recommended Protocol ("Turbo Coupling"):

  • Activator: HATU (0.95 eq) + HOAt (0.95 eq) or COMU.

  • Base: 2,4,6-Collidine (TMP) (2.0 eq). Avoid DIPEA to reduce racemization.

  • Solvent: DMF or NMP (if aggregation is suspected).[1][3]

  • Time: 2 x 2 hours (Double coupling is mandatory).

  • Temperature: 50°C (Microwave) can help, but risk of racemization increases . Room temperature for longer duration (4-6h) is safer for this specific derivative.

Q3: I am trying to check if the Fmoc group was removed from the α-Me-Phg (next step), but the Kaiser test is faint.

A: This is the classic "Steric False Negative." Once you deprotect Fmoc-α-Me-Phg-Resin, you have a free primary amine. However, it is buried next to a methyl and a phenyl group. Ninhydrin has a hard time attacking this amine to form the blue complex.

  • Diagnostic: The beads may turn a faint "dirty" orange/brown instead of deep blue.

  • Alternative: Use the Chloranil Test (typically for secondary amines, but effective here) or the TNBS Test (Trinitrobenzenesulfonic acid), which is more sensitive for some hindered amines.

  • Gold Standard: Do not trust the color. Perform a micro-cleavage and check by LC-MS.

Part 4: The "Gold Standard" Validation (Micro-Cleavage)

When colorimetric tests (Kaiser/Chloranil) are ambiguous due to the steric bulk of α-Me-Phg, you must use HPLC.

Rapid Micro-Cleavage Protocol:

  • Take ~20 beads of resin.

  • Wash with DCM (x3) to remove DMF.

  • Add 20 µL of TFA/H2O/TIPS (95:2.5:2.5) .

  • Shake for 15-30 minutes at RT.

  • Dilute with 200 µL of 50% Acetonitrile/Water.

  • Inject onto HPLC/MS.

    • Look for: Mass of [Peptide + α-Me-Phg].

    • Look for: Absence of [Peptide + Previous AA] (Mass - 147 + 1).

References

  • BenchChem Technical Support. (2025).[2][4] Kaiser test for monitoring incomplete coupling of modified amino acids.[1][3][4] Retrieved from

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. PubMed. Retrieved from

  • ChemPep. (2025). Fmoc Solid Phase Peptide Synthesis: The Kaiser Test and Chloranil Test.[3] Retrieved from

  • University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral HPLC Separation of (S)- and (R)-Fmoc-α-methyl-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of (S)- and (R)-Fmoc-α-methyl-phenylglycine. As a sterically hindered, non-proteinogenic amino acid derivative, its chiral purity is paramount for the synthesis of peptides with specific therapeutic properties. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in established chromatographic principles.

The Imperative of Chiral Purity in Peptide Synthesis

N-Fluorenylmethoxycarbonyl (Fmoc) protected amino acids are fundamental building blocks in modern solid-phase peptide synthesis (SPPS).[1][2] The stereochemical integrity of each amino acid incorporated directly dictates the final conformation, and thus the biological activity, of the synthetic peptide.[3] Enantiomeric impurities, even in small amounts, can lead to the formation of diastereomeric peptides with altered pharmacological profiles or potential immunogenicity. Consequently, a precise and reliable analytical method to verify the enantiomeric excess (e.e.) of building blocks like Fmoc-α-methyl-phenylglycine is a critical quality control step.[2]

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The successful separation of enantiomers by chiral HPLC hinges on the selection of an appropriate CSP. The choice of CSP dictates the chiral recognition mechanism and, therefore, the selectivity of the separation. For N-Fmoc protected amino acids, three classes of CSPs have proven to be particularly effective: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Quinine-based CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used columns for chiral separations due to their broad applicability.[3][4] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, as the analyte fits into chiral grooves or cavities on the polysaccharide structure.

For N-Fmoc amino acids, cellulose-based columns often show superior performance.[5] Specifically, cellulose tris(3,5-dimethylphenylcarbamate) and its derivatives are highly effective. A comprehensive screening of 19 common Fmoc-amino acids under reversed-phase conditions found that Lux Cellulose-2 and Lux Cellulose-3 provided the highest number of baseline resolutions.[1]

Key Experimental Insights:

  • Mobile Phase: Reversed-phase mode is highly effective. A typical starting mobile phase is a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with an acidic additive.

  • Additive: Trifluoroacetic Acid (TFA) at a concentration of 0.1% is the most common and effective choice, as it ensures the analyte's carboxylic acid group is protonated, promoting interaction with the CSP.[1]

  • Advantages: Broad selectivity, high efficiency, and excellent column stability.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and ristocetin A, function as "chiral ionic" selectors.[6] Their complex structure offers a multitude of interaction sites, including peptide backbones, sugar moieties, and charged groups. This allows for multimodal separation capabilities in reversed-phase, normal-phase, and polar organic modes.

For Fmoc-amino acids, CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) are excellent choices.[6] The primary interaction mechanism involves an ionic bond between the protonated amine groups on the CSP and the deprotonated carboxylic acid of the analyte. Hydrogen bonding and π-π interactions with the Fmoc group also play a significant role.

Key Experimental Insights:

  • Mobile Phase: Both reversed-phase and polar organic modes are effective. In polar organic mode, a mobile phase of Methanol with a volatile salt like ammonium trifluoroacetate (NH₄TFA) is common and LC-MS compatible.

  • Advantages: Unique selectivity, often complementary to polysaccharide phases, and excellent for ionic and amphoteric compounds.

Quinine-Based CSPs

Quinine and its derivatives, which are Cinchona alkaloids, are used to create weak anion-exchange type CSPs. These are particularly effective for acidic chiral compounds. The separation mechanism is based on a combination of ion-pairing, hydrogen bonding, π-π interactions, and dipole-dipole interactions.[7] Studies on 19 Nα-Fmoc proteinogenic amino acids have shown that quinine-based anion-exchanger CSPs can provide efficient separations, with a general elution order of D-enantiomer before the L-enantiomer.[7]

Key Experimental Insights:

  • Mobile Phase: Typically used in polar-ionic mode (e.g., Methanol/Acetonitrile) or hydro-organic mode, often requiring both an acid (e.g., formic acid, FA) and a base (e.g., triethylamine, TEA) as mobile phase additives to modulate retention and selectivity.[7]

  • Advantages: High selectivity for acidic analytes and predictable elution orders for many amino acid derivatives.

Performance Comparison Summary

The following table summarizes the expected performance of different CSP classes for the separation of Fmoc-α-methyl-phenylglycine, based on data from analogous compounds.

Chiral Stationary Phase (CSP) ClassRecommended Column ExampleTypical Mobile PhasePrimary Interaction MechanismExpected Performance for Fmoc-α-methyl-phenylglycine
Polysaccharide (Cellulose) Phenomenex Lux® Cellulose-2Acetonitrile / Water / 0.1% TFAH-bonding, π-π interactions, Steric inclusionHigh Probability of Success. Excellent resolution and efficiency are expected. This should be the primary screening column.[1]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC™ RMethanol / 0.1% NH₄TFA (Polar Organic)Ionic bonding, H-bonding, π-π interactionsGood Alternative. Offers a different and complementary selectivity to polysaccharide phases.[6]
Quinine-Based (Anion-Exchanger) CHIRALPAK® QN-AXMeOH / MeCN / 30mM TEA / 60mM FAIon-exchange, Dipole-dipole, H-bondingViable Option. May require more method development with additives but can offer unique selectivity.[7]

Experimental Protocol: A Step-by-Step Method Development Workflow

This protocol outlines a systematic approach to developing a robust chiral HPLC method for (S)- and (R)-Fmoc-α-methyl-phenylglycine, starting with a screening phase on the most promising columns.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Columns:

    • Phenomenex Lux® 5 µm Cellulose-2 (250 x 4.6 mm)

    • Astec® CHIROBIOTIC™ R (250 x 4.6 mm)

  • Chemicals: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water; Trifluoroacetic acid (TFA).

  • Sample: A racemic standard of (S/R)-Fmoc-α-methyl-phenylglycine (~1 mg/mL in mobile phase). The individual enantiomers, if available, for peak identification.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: CSP Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Final Method prep_sample Prepare Racemic Standard (1 mg/mL in Diluent) prep_mobile Prepare Mobile Phases (e.g., ACN/H2O/TFA) screen_start Start Screening Protocol prep_mobile->screen_start screen_c2 Inject on Lux Cellulose-2 (ACN/H2O/0.1% TFA) screen_start->screen_c2 screen_cr Inject on CHIROBIOTIC R (MeOH/0.1% NH4TFA) screen_start->screen_cr eval_res Evaluate Resolution (Rs) Is Rs > 1.5? screen_c2->eval_res screen_cr->eval_res opt_mobile Optimize Mobile Phase (Adjust % Organic Modifier) eval_res->opt_mobile No validate Method Validation (Robustness, Linearity, LOQ) eval_res->validate Yes opt_temp Optimize Temperature (e.g., 25°C to 40°C) opt_mobile->opt_temp final_method Final QC Method validate->final_method

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Screening Protocol
  • System Preparation:

    • Install the Lux Cellulose-2 column.

    • Prepare the mobile phase: Acetonitrile / Water / TFA (60:40:0.1, v/v/v).

    • Equilibrate the system at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to 220 nm.[1]

    • Maintain column temperature at 25°C.

  • Analysis:

    • Inject 5 µL of the racemic Fmoc-α-methyl-phenylglycine standard.

    • Run the analysis for approximately 25-30 minutes.

    • Examine the chromatogram for any separation between the enantiomers.

  • Evaluation and Next Steps:

    • If baseline separation (Resolution, Rs > 1.5) is achieved: Proceed to optimization. You can fine-tune the mobile phase composition (e.g., adjust the ACN percentage) to improve resolution or reduce run time.

    • If partial separation (0.8 < Rs < 1.5) is observed: Optimization is required. First, vary the ratio of ACN to water (e.g., try 50:50 and 70:30). A change in temperature can also significantly impact selectivity.[7]

    • If no separation (Rs < 0.8) is observed: Switch to the second screening column, CHIROBIOTIC R , and repeat the process using a polar organic mobile phase (e.g., Methanol / 0.1% NH₄TFA).

Logical Framework for CSP Selection

CSP_Selection analyte Analyte: Fmoc-α-methyl-phenylglycine (Acidic, Bulky Aromatic) csp_poly Primary Choice: Polysaccharide CSP (e.g., Lux Cellulose-2) analyte->csp_poly Start Here csp_macro Secondary Choice: Macrocyclic Glycopeptide (e.g., CHIROBIOTIC R) csp_poly->csp_macro If no/poor separation reason_poly Reasoning: Broad applicability for Fmoc-AAs. Strong π-π and steric interactions. csp_poly->reason_poly csp_quinine Tertiary Choice: Quinine-Based CSP (e.g., QN-AX) csp_macro->csp_quinine If alternative selectivity needed reason_macro Reasoning: Complementary ionic interaction. Effective in polar organic mode. csp_macro->reason_macro reason_quinine Reasoning: Specific anion-exchange mechanism. Good for highly acidic compounds. csp_quinine->reason_quinine

Caption: Decision logic for selecting a Chiral Stationary Phase.

Conclusion and Recommendations

The enantiomeric separation of (S)- and (R)-Fmoc-α-methyl-phenylglycine is a critical analytical task that is readily achievable with modern chiral HPLC columns. Based on extensive data for related N-Fmoc protected amino acids, a method development strategy centered on polysaccharide-based CSPs, specifically cellulose derivatives, offers the highest probability of success.[1][5] A reversed-phase method using a Phenomenex Lux® Cellulose-2 column with an Acetonitrile/Water/TFA mobile phase is the recommended starting point.

Should this initial screening prove insufficient, macrocyclic glycopeptide phases like Astec® CHIROBIOTIC™ R provide a powerful and mechanistically different alternative.[6] By following the systematic workflow presented in this guide, researchers can efficiently develop and optimize a robust, reliable, and accurate method to ensure the chiral purity of their essential peptide building blocks.

References

  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Ali, I., et al. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Biomedical Chromatography, 21(5). Abstract retrieved from [Link]

  • CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • The Analytical Scientist. (2013, September 30). Enantioseparation of N-FMOC a-Amino Acids Using Lux® Chiral Stationary Phases in Reversed Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Retrieved from [Link]

  • Ilisz, I., et al. (2015). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Molecules, 20(5), 8565-8584. Retrieved from [Link]

Sources

Definitive Guide: Determining Enantiomeric Purity of Fmoc-α-Me-Phg-OH via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-α-methyl-phenylglycine (Fmoc-α-Me-Phg-OH) is a critical non-canonical amino acid used to induce conformational constraints (e.g., 3₁₀-helices) in therapeutic peptides. Unlike its analogue Phenylglycine (Phg), which is notorious for rapid racemization via α-proton abstraction, Fmoc-α-Me-Phg-OH is a quaternary amino acid . It lacks an acidic α-proton, rendering it chemically stable against base-catalyzed racemization during peptide coupling.

However, the enantiomeric purity of the starting material is paramount . Because asymmetric synthesis of quaternary centers is challenging, commercial batches may contain significant levels of the distomer (typically the (


)-enantiomer if (

) is desired, or vice versa).

This guide objectively compares analytical methodologies, recommending Direct Chiral LC-MS using Immobilized Polysaccharide Phases as the industry gold standard due to its precision, minimal sample preparation, and compatibility with mass spectrometry.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for determining the enantiomeric excess (


) of Fmoc-α-Me-Phg-OH.
Table 1: Method Performance Matrix
FeatureMethod A: Direct Chiral LC-MS (Polysaccharide) Method B: Indirect Analysis (Marfey's Method) Method C: Pirkle-Type (Whelk-O 1)
Primary Mechanism H-bonding,

-

stacking, steric inclusion
Diastereomeric derivatization (FDAA)

-

stacking, dipole-dipole
Sample Prep Minimal (Dissolve & Inject)High (Deprotection + Derivatization)Minimal
MS Compatibility High (with RPLC solvents)High Low (often requires Hexane/Heptane)
Risk of Error Low (Direct measurement)Medium (Kinetic resolution issues during prep)Low
Resolution (

)
Excellent (

typical)
Good (

)
Excellent for aromatics
Throughput High (< 15 min)Low (> 2 hours prep time)High
Verdict Recommended Standard Alternative for trace quantificationSpecific NPLC Niche
Technical Insight: Why Method A Wins
  • Stability: Method B requires removing the Fmoc group to react the free amine with Marfey's reagent (FDAA). While

    
    -Me-Phg is stable, the extra steps introduce pipetting errors and increase assay time.
    
  • Selectivity: The bulky Fmoc group and the aromatic phenyl ring of the analyte interact strongly with Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA), providing superior resolution without derivatization.

Part 2: Recommended Protocol (Direct Chiral LC-MS)

This protocol utilizes an Immobilized Polysaccharide CSP under Reversed-Phase (RP) conditions. Immobilized phases (e.g., Chiralpak IA/IC/ID or Lux i-Cellulose-5) are preferred over coated phases to allow the use of aggressive solvents (like DCM or THF) if solubility is an issue, though standard alcohols work well here.

Experimental Setup
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Chiralpak IC-3 or Lux i-Cellulose-5 (3 µm,

    
     mm).
    
    • Alternative: Lux Cellulose-2 (Chlorinated phase, highly specific for Fmoc-aromatics).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Mode: Isocratic (Start with 60% B; adjust based on retention).

  • Flow Rate: 0.5 - 0.8 mL/min (optimized for MS ionization).

  • Detection:

    • UV: 254 nm (Fmoc chromophore).

    • MS: ESI Positive Mode (

      
       or 
      
      
      
      ).
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1.0 mg of Fmoc-α-Me-Phg-OH.

    • Dissolve in 1.0 mL of Mobile Phase B (ACN). Note: Avoid MeOH if using coated Amylose columns to prevent potential stripping, though immobilized phases are safe.

    • Vortex for 30 seconds; centrifuge at 10,000 rpm for 2 minutes to remove particulates.

    • Transfer supernatant to an HPLC vial.[1]

  • System Equilibration:

    • Flush column with 60% B for 20 minutes until pressure stabilizes.

  • Screening Run:

    • Inject 2 µL.

    • Observe retention times (

      
      ) of the major peak.
      
    • If

      
       min, decrease %B to 40% to increase retention and resolution.
      
  • Purity Calculation:

    • Integrate area of Major Enantiomer (

      
      ) and Minor Enantiomer (
      
      
      
      ).
Expected Data & Acceptance Criteria
ParameterAcceptance CriteriaTypical Result (Chiralpak IC)
Retention Factor (

)


(Major)
Selectivity (

)


Resolution (

)

(Baseline)

Tailing Factor (

)


Part 3: Visualization of Logic & Workflow

Diagram 1: Method Selection Decision Tree

This diagram illustrates the logical pathway for selecting the appropriate analytical method based on sample constraints.

G Start Start: Fmoc-α-Me-Phg-OH Sample Q1 Is the sample Fmoc-protected? Start->Q1 Q2 Is MS detection required? Q1->Q2 Yes Marfey Method B: Indirect Analysis (Deprotection + Marfey's) Q1->Marfey No (Free Amine) DirectLC Method A: Direct Chiral LC (Polysaccharide CSP) Q2->DirectLC Yes (RPLC Mode) Pirkle Method C: Pirkle-Type LC (Whelk-O 1) Q2->Pirkle No (UV only / NPLC) Result1 Optimal Routine QC DirectLC->Result1 High Throughput No Derivatization Result2 Specialized Use Pirkle->Result2 Good for Aromatics Hexane Mobile Phase Result3 Trace Impurity Analysis Marfey->Result3 High Sensitivity Labor Intensive

Caption: Decision tree for selecting the optimal chiral analysis method based on sample state and detection needs.

Diagram 2: Chiral Recognition Mechanism

This diagram visualizes the molecular interactions between Fmoc-α-Me-Phg-OH and a Polysaccharide CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

Mechanism Analyte Fmoc-α-Me-Phg-OH (Analyte) Interaction1 π-π Stacking (Fmoc/Phenyl Ring) Analyte->Interaction1 Interaction2 H-Bonding (Carbamate/Amide) Analyte->Interaction2 Interaction3 Steric Inclusion (α-Methyl vs H) Analyte->Interaction3 CSP Polysaccharide CSP (Selector) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Separation Enantiomeric Separation (Difference in Stability) Interaction1->Separation Interaction2->Separation Interaction3->Separation Critical Discriminator

Caption: Mechanistic interactions driving the separation. The steric bulk of the α-methyl group is the key discriminator.

References

  • Phenomenex. (2025). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Liang, C., Behnam, M. A. M., & Klein, C. D. (2017).[2] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Retrieved from [Link]

  • Ilisz, I., et al. (2011). Enantiomeric separation of FMOC-amino acids by nano-LC and CEC using a new chiral stationary phase. Electrophoresis, 32(19), 2700-2707.[3][4] Retrieved from [Link]

Sources

Bioavailability assessment of alpha-methylated peptide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bioavailability Assessment of Alpha-Methylated (


-Me) Peptide Analogs: A Comparative Technical Guide

Part 1: Executive Context & Mechanism

The Challenge: Native peptides possess poor bioavailability due to two primary failure modes: rapid enzymatic degradation (proteolysis) and inability to cross the intestinal epithelium (membrane permeability).

The Solution (


-Methylation):  Unlike N-methylation (which replaces the amide proton) or cyclization (which constrains the termini), alpha-methylation  replaces the alpha-hydrogen (

) of an amino acid with a methyl group.
  • The "Helical Lock" Effect: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the rotation of the

    
     and 
    
    
    
    torsion angles. This forces the peptide into a rigid helical conformation (often
    
    
    -helix or
    
    
    -helix), effectively "locking" the backbone.
  • Bioavailability Impact: This rigidity buries the vulnerable amide bonds within the helix core (shielding them from proteases) and presents a defined hydrophobic face for membrane interaction.

Part 2: Comparative Performance Guide

This section objectively compares Alpha-Methylated analogs against the Native sequence and leading modification alternatives.

Table 1: Comparative Bioavailability Profile
FeatureNative Peptide

-Methyl Analog (

-Me)

-Methyl Analog
Cyclized Peptide
Proteolytic Stability Poor (

min)
High (

hrs/days)
High (Shields scissile bond)Very High (No exopeptidase access)
Conformational State Flexible / Random CoilRigid / Helical (Aib-like effect)Flexible / Isomerizes (Cis/Trans)Rigid / Constrained
Membrane Permeability Low (Polar backbone exposed)Moderate to High (Hydrophobic face)High (Removes H-bond donor)Variable (Depends on size/lipophilicity)
Solubility Generally HighModerate (Aggregates if amphipathic)High (Disrupts aggregation)Moderate
Synthesis Complexity LowHigh (Steric hindrance in coupling)ModerateHigh (Requires orthogonal protection)

Key Insight for Developers: Choose


-methylation when you need to induce helicity  to bind a target (e.g., GPCRs) while simultaneously solving the stability problem. Choose 

-methylation if the target requires a flexible or extended conformation.

Part 3: Experimental Protocols (Self-Validating Systems)

To assess the bioavailability of your alpha-methylated analog, you must validate two distinct barriers: Enzymatic Stability and Membrane Permeability .[1]

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine the half-life (


) of the analog in the presence of aggressive proteases (Trypsin/Chymotrypsin) or biological matrices (Plasma).

Methodology:

  • Preparation: Dissolve Native and

    
    -Me analog (100 
    
    
    
    M) in PBS (pH 7.4).
  • Initiation: Add enzyme (e.g., Trypsin at 1:100 w/w ratio) or Human Plasma (50% v/v). Incubate at 37°C with agitation.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching (Critical Step): Immediately add 1% Formic Acid in Acetonitrile (1:3 ratio) to precipitate proteins and stop reaction.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Self-Validation (QC):

  • Positive Control: Include a known unstable peptide (e.g., Leu-Enkephalin) to verify enzyme activity.

  • Zero-Enzyme Control: Incubate peptide in buffer only to rule out chemical instability (hydrolysis).

Protocol B: Caco-2 Permeability Assay (The Gold Standard)

Objective: Predict oral bioavailability by measuring the Apparent Permeability Coefficient (


).[2]

Methodology:

  • Culture: Grow Caco-2 cells on transwell inserts for 21 days to form a differentiated monolayer.

  • Integrity Check (QC Step 1): Measure Transepithelial Electrical Resistance (TEER).[3] Only use wells with TEER > 300

    
    .
    
  • Transport Experiment:

    • Apical (A) -> Basolateral (B): Add peptide (10

      
      M) to the Apical chamber (pH 6.5, mimicking jejunum).
      
    • Receiver: Buffer in Basolateral chamber (pH 7.4, mimicking blood).

  • Incubation: 2 hours at 37°C.

  • Quantification: Measure peptide concentration in both chambers via LC-MS/MS.

Calculation:



Where 

is the flux rate,

is the surface area, and

is the initial concentration.

Self-Validation (QC Step 2):

  • Lucifer Yellow (LY): Co-dose with LY. If LY

    
     cm/s, the monolayer is compromised (reject data).
    
  • High Permeability Control: Propranolol (

    
     cm/s).
    
  • Low Permeability Control: Atenolol (

    
     cm/s).
    

Part 4: Visualizations

Diagram 1: The Bioavailability Assessment Workflow

This flowchart illustrates the logical progression from design to in vivo prediction.

BioavailabilityWorkflow Design Design Phase (Alpha-Methylation) Synthesis Solid Phase Synthesis (Difficult Coupling) Design->Synthesis Stability In Vitro Stability (Plasma/Protease) Synthesis->Stability QC Pass Stability->Design Unstable Permeability Permeability Assay (Caco-2 / PAMPA) Stability->Permeability t1/2 > 60min Permeability->Design Low Perm Metabolism Microsomal Stability (Liver Clearance) Permeability->Metabolism Papp > 10^-6 Decision Go/No-Go Decision Metabolism->Decision

Caption: Step-by-step workflow for screening alpha-methylated analogs, prioritizing stability before permeability.

Diagram 2: Mechanism of Proteolytic Resistance

Visualizing how the methyl group blocks enzyme access.

StericShield Protease Protease Active Site (Trypsin) Native Native Peptide (Flexible Backbone) Protease->Native Fits into Pocket AlphaMe Alpha-Methyl Analog (Rigid Helix + Steric Bulk) Protease->AlphaMe Steric Clash (Methyl Group) Target1 Cleavage Native->Target1 Hydrolysis Occurs Target2 Blocked AlphaMe->Target2 Resists Cleavage

Caption: The alpha-methyl group creates a 'steric zipper' and helical rigidity that prevents protease binding.

References

  • Enamine. (2025).[3] Alpha-Methyl Amino Acids in Drug Design. Retrieved from

  • National Institutes of Health (NIH). (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Retrieved from

  • LifeTein. (2025). Peptide Stability and Methylation Strategies. Retrieved from

  • WuXi AppTec. (2025).[3] Evaluating Oral Peptides' Gastrointestinal Absorption: Caco-2 Methods. Retrieved from

  • Bentham Science. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of (S)-Fmoc-alpha-methyl-phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal and handling protocols for (S)-Fmoc-alpha-methyl-phenylglycine . As a Senior Application Scientist, I must emphasize that while this compound is a standard building block in solid-phase peptide synthesis (SPPS), its structural properties—specifically the steric hindrance introduced by the


-methyl group—often necessitate higher excesses during synthesis, leading to significant solid and liquid waste accumulation.

Proper disposal is not merely a regulatory box-checking exercise; it is critical to preventing the contamination of municipal water systems with bioactive peptide mimetics.

Chemical Identification
ParameterDetail
Chemical Name (S)-N-(9-Fluorenylmethoxycarbonyl)-

-methyl-phenylglycine
Common Abbreviation Fmoc-(S)-

-Me-Phg-OH
CAS Number 1260775-69-6 (or stereoisomer analogs)
Molecular Formula

Physical State White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; Insoluble in water

Hazard Identification & Safety Assessment

Treat this compound as a Category 2 Irritant . While specific toxicological data for this exact stereoisomer is limited, the Fmoc-amino acid class is universally managed under the "Precautionary Principle."

GHS Classification & H-Codes

The following hazards are associated with the dust and solution forms of this compound:

CodeHazard StatementSignal Word
H315 Causes skin irritation.[1][2]WARNING
H319 Causes serious eye irritation.[3]WARNING
H335 May cause respiratory irritation.WARNING

Scientist's Note on Causality: The irritation potential stems from the acidic carboxyl group and the lipophilic Fmoc moiety, which facilitates skin permeation. Inhalation of the dust is the primary risk vector during weighing.

Disposal Workflows

Scenario A: Solid Waste (Expired or Excess Powder)

Objective: Complete thermal destruction via high-temperature incineration.

Mechanism: Solid organic chemicals must never be discarded in trash bins. The aromatic rings (Fluorenyl and Phenyl) require high temperatures (>1000°C) to prevent the formation of polycyclic aromatic hydrocarbons (PAHs) during combustion.

Protocol:

  • Segregation: Do not mix with oxidizers or active metals.

  • Primary Containment: Transfer the powder into a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, 99%".

    • Hazard Checkbox: Irritant.[4]

  • Secondary Containment: Place the jar inside a clear, sealable zip-lock bag to prevent contamination of the waste pickup transit bins.

  • Disposal Stream: Route to "Solid Organic Chemical Waste" for incineration.

Scenario B: Liquid Waste (Mother Liquors & HPLC Effluent)

Objective: Segregation based on solvent halogenation and pH.

Scientist's Note: In peptide synthesis, this compound is often dissolved in DMF (Dimethylformamide) or NMP. If deprotection has occurred (using Piperidine), the waste will contain dibenzofulvene , a polymerization-prone byproduct of the Fmoc group.

Protocol:

  • Characterize the Solvent:

    • If dissolved in DCM (Dichloromethane)

      
      Halogenated Waste .
      
    • If dissolved in DMF/DMSO/Methanol

      
      Non-Halogenated Organic Waste .
      
  • Check pH: Ensure the waste solution is between pH 4–10.

    • Why? Highly acidic (TFA) or basic (Piperidine) solutions can react violently in bulk waste drums. Neutralize if necessary before consolidation.

  • Container Choice: Use chemically resistant carboys (HDPE or fluorinated plastic). Do not use metal cans if TFA is present.

  • Labeling: List all solvents by percentage (e.g., "DMF 80%, Piperidine 19%, Amino Acid Residue 1%").

Scenario C: Contaminated Debris (Sharps, Vials, Gloves)

Objective: Prevent trace chemical exposure to custodial staff.

Protocol:

  • Empty Vials:

    • If the vial contains <3% of its capacity (RCRA "Empty" standard), triple-rinse with a solvent (acetone/ethanol).

    • Discard the rinsate into Liquid Waste .

    • Deface the label on the vial and discard as Glass Waste .

  • Heavily Contaminated Solids:

    • Gloves, weigh boats, and paper towels with visible powder must be bagged in yellow biohazard/chemical debris bags and incinerated.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of this compound in various states.

DisposalWorkflow Start Waste Identification: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris PackSolid Pack in HDPE Jar (Secondary Bagging) Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck TraceCheck Is it 'RCRA Empty'? (<3% residue) Debris->TraceCheck LabelSolid Label: 'Solid Organic Waste' Hazard: Irritant PackSolid->LabelSolid Incinerate Disposal: High-Temp Incineration LabelSolid->Incinerate Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., DMF, DMSO, MeOH) SolventCheck->NonHalo No Halogens LiquidStream Disposal: Solvent Waste Stream Halo->LiquidStream NonHalo->LiquidStream Rinse Triple Rinse with Acetone TraceCheck->Rinse Yes (Vials) HazDebris Bag as Chemical Debris TraceCheck->HazDebris No (Gloves/Wipes) GlassBin Deface Label -> Glass Bin Rinse->GlassBin HazDebris->Incinerate

Figure 1: Decision matrix for the segregation and disposal of Fmoc-amino acid waste streams.

Emergency Response Procedures

In the event of a spill during the disposal process, adhere to the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.

  • W arn others: Evacuate the immediate area if dust is airborne.[5]

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE (Nitrile gloves, N95 mask, Safety Goggles).

Spill Cleanup Protocol:

  • Powder: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Solution: Absorb with vermiculite or standard spill pads. Place used absorbents into the Solid Organic Waste container.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Fmoc-alpha-methyl-phenylglycine.[1][6][7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.